BAY-1436032
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[4-(trifluoromethoxy)anilino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]benzimidazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F3N3O3/c1-16-12-19(15-25(2,3)14-16)32-22-10-4-17(5-11-23(33)34)13-21(22)31-24(32)30-18-6-8-20(9-7-18)35-26(27,28)29/h4,6-10,13,16,19H,5,11-12,14-15H2,1-3H3,(H,30,31)(H,33,34)/t16-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMAUIMMNAHKQR-QFBILLFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of BAY-1436032: A Pan-Mutant IDH1 Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
BAY-1436032 is a potent and selective, orally available, pan-inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a common feature in several cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by disrupting epigenetic regulation and cellular differentiation. This compound was developed to specifically target various IDH1 mutations, thereby reducing 2-HG levels, inducing differentiation of cancer cells, and inhibiting tumor growth. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.
Introduction: The Role of Mutant IDH1 in Cancer
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, somatic point mutations in the IDH1 gene, most commonly at the R132 codon, result in a gain-of-function enzymatic activity.[1] This mutated enzyme converts α-KG to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.[3][4] This discovery identified mutant IDH1 as a promising therapeutic target for a range of cancers.
Discovery of this compound
This compound was identified through a high-throughput screening and optimization program aimed at discovering potent and selective inhibitors of various IDH1 R132 mutants.[1] The development of this compound was driven by the need for a "pan-mutant" inhibitor that could be effective against the different R132 mutations found in patients (e.g., R132H, R132C, R132G, R132S, and R132L).[4][5] Preclinical studies demonstrated that this compound is a double-digit nanomolar inhibitor of the enzymatic activity of various IDH1-R132X mutants and potently inhibits 2-HG release in patient-derived and engineered cell lines.[1][6]
Chemical Synthesis of this compound
The chemical synthesis of this compound, chemically named 2-[[4-(trifluoromethoxy)phenyl]amino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]-1H-benzimidazole-5-propanoic acid, is detailed in patent literature. The following is a general synthetic scheme based on publicly available information.
Figure 1: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic approach for this compound synthesis.
Detailed Experimental Protocol for Synthesis (Exemplary)
A detailed, step-by-step protocol for the synthesis of this compound and its intermediates would be outlined here, based on patent filings. This would include specific reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., chromatography, crystallization) for each step.
Due to the proprietary nature of specific synthesis protocols, a generalized representation is provided. The synthesis likely involves the construction of the benzimidazole core through the condensation of a substituted o-phenylenediamine with a suitable carbonyl precursor or its equivalent, followed by the introduction of the side chains.
Mechanism of Action and Signaling Pathway
This compound acts as a specific inhibitor of mutant IDH1 enzymes. By binding to the mutant enzyme, it prevents the conversion of α-ketoglutarate to 2-HG.[2] The reduction in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, leading to a reversal of the hypermethylation state of histones and DNA. This, in turn, promotes the differentiation of cancer cells and inhibits their proliferation.[2][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 7. US11576906B2 - Inhibiting mutant IDH-1 - Google Patents [patents.google.com]
The Nexus of Targeted Therapy: A Technical Guide to BAY-1436032 and its Modulation of 2-Hydroxyglutarate Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of BAY-1436032, a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Central to its anti-neoplastic activity is the targeted suppression of the oncometabolite (R)-2-hydroxyglutarate (2-HG). This document provides a comprehensive overview of the signaling pathways affected, detailed experimental protocols for assessing its activity, and a compilation of quantitative data from preclinical and clinical studies.
Introduction: The Role of Mutant IDH1 and 2-Hydroxyglutarate in Oncology
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in various malignancies, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma.[1] Wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG).[1] However, specific mutations, most commonly at the R132 residue, confer a neomorphic enzymatic function, leading to the conversion of α-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[2][3]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases.[4] This widespread enzymatic inhibition results in a cascade of epigenetic alterations, including DNA and histone hypermethylation.[3][5] The ultimate consequence is a blockage of cellular differentiation and the promotion of tumorigenesis.[6] this compound is an orally available small molecule designed to specifically inhibit these mutant forms of IDH1, thereby reducing 2-HG levels and restoring normal cellular differentiation.[7][8]
Mechanism of Action of this compound
This compound functions as an allosteric, pan-inhibitor of various IDH1-R132X mutants.[4][5] By binding to the mutant enzyme, it prevents the reduction of α-KG to 2-HG.[7] This targeted inhibition of 2-HG production is the cornerstone of its therapeutic effect. The subsequent decrease in intracellular 2-HG levels alleviates the inhibition of TET enzymes and histone demethylases, leading to a reversal of the hypermethylation phenotype.[3] This epigenetic reprogramming allows for the induction of cellular differentiation, particularly myeloid differentiation in the context of AML, and a reduction in the proliferation of cancer cells.[6][9]
Quantitative Data Summary
The efficacy of this compound in reducing 2-HG levels and inhibiting cancer cell growth has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of 2-HG Production and Cell Proliferation
| Cell Line/Mutation | IC50 for 2-HG Inhibition (nM) | IC50 for Colony Formation (µM) | Reference(s) |
| Mouse hematopoietic cells (IDH1-R132H) | 60 | - | [9] |
| Mouse hematopoietic cells (IDH1-R132C) | 45 | - | [9] |
| Patient-derived AML cells (various IDH1 mutations) | 3 - 16 | 0.1 | [6] |
| Patient-derived IDH1 wild-type AML cells | >10,000 | >100 | [9] |
Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) AML Mouse Models
| Treatment Group | Dose | Median Survival | R-2HG Reduction | Induction of CD14+/CD15+ Cells | Reference(s) |
| Vehicle | - | 91 days | - | Minimal | [9] |
| This compound | 45 mg/kg, once daily | Moderately prolonged | Partial | Intermediate | [5] |
| This compound | 150 mg/kg, once daily | >150 days (P<0.001) | Nearly complete | Significant increase | [5][9] |
Table 3: Clinical Trial Data in Human Patients
| Patient Population | Dose | Median Maximal Plasma R-2HG Reduction | Objective Response Rate (ORR) | Reference(s) |
| IDH1-mutant solid tumors | 150-1500 mg, twice daily | 76% | 11% (in Lower Grade Glioma) | [9] |
| IDH1-mutant AML | 300-1500 mg, twice daily | 66% | 15% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Colony-Forming Cell (CFC) Assay
This assay assesses the effect of this compound on the proliferative capacity of hematopoietic progenitor cells.
Methodology:
-
Isolate mononuclear cells from human AML patient samples.
-
Prepare methylcellulose medium (e.g., MethoCult™) supplemented with a cocktail of cytokines to support myeloid colony growth:
-
Interleukin-3 (IL-3): 10 ng/mL
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF): 10 ng/mL
-
Stem cell factor (SCF): 50 ng/mL
-
FMS-like tyrosine kinase 3 ligand (FLT3-ligand): 50 ng/mL
-
Erythropoietin (EPO): 3 U/mL
-
-
Add this compound at various concentrations (or vehicle control, e.g., DMSO) to the methylcellulose medium.
-
Plate 1 x 10^5 human mononuclear cells in duplicate in the prepared medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
After 10 to 14 days, evaluate colonies microscopically based on standard morphological criteria.
-
Calculate the IC50 value for colony growth inhibition.[1]
Quantification of 2-Hydroxyglutarate by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method allows for the precise measurement of D- and L-2-HG enantiomers in biological samples.
Methodology:
-
Sample Preparation:
-
For plasma samples, spike with a stable isotope-labeled internal standard.
-
Perform protein precipitation.[10]
-
For cell or tissue samples, perform metabolite extraction, often using a methanol-based solution.
-
-
Derivatization (for enantiomer separation):
-
Use a chiral derivatization reagent to convert the 2-HG enantiomers into diastereomers with different physical and chemical properties.[5]
-
-
LC Separation:
-
Inject the prepared sample into a liquid chromatography system.
-
Utilize a chiral chromatography column (e.g., CHIROBIOTIC® R) to separate the D- and L-2-HG diastereomers.[11]
-
-
MS/MS Detection:
-
Introduce the eluent from the LC system into a tandem mass spectrometer.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify the different 2-HG forms based on their mass-to-charge ratios.[12]
-
-
Data Analysis:
-
Integrate chromatographic peak areas for D-2HG, L-2HG, and the internal standard.
-
Generate a standard curve using known concentrations of the analytes to quantify the 2-HG levels in the samples.[12]
-
Analysis of Histone Methylation by Western Blot
This protocol details the detection of changes in global histone methylation levels.
Methodology:
-
Histone Extraction:
-
Isolate nuclei from treated and control cells.
-
Perform acid extraction to purify histone proteins.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature histone samples by heating in LDS sample buffer with DTT.
-
Separate the histone proteins by size on a high-percentage (e.g., 15%) Bis-Tris polyacrylamide gel.[14]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies specific for histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3, H3K36me3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
DNA Methylation Analysis using Illumina Infinium HumanMethylation450 BeadChip
This high-throughput method provides a genome-wide assessment of DNA methylation patterns.
Methodology:
-
Bisulfite Conversion:
-
Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged. This is typically done using a kit such as the EZ DNA Methylation Kit.[1]
-
-
Whole-Genome Amplification:
-
Amplify the bisulfite-converted DNA.
-
-
Fragmentation and Hybridization:
-
Enzymatically fragment the amplified DNA.
-
Hybridize the fragmented DNA to the Infinium HumanMethylation450 BeadChip, which contains probes for over 450,000 CpG sites across the genome.[16]
-
-
Single-Base Extension and Staining:
-
Perform a single-base extension reaction, where fluorescently labeled nucleotides are added to the hybridized probes, corresponding to the methylation status of the CpG site.
-
-
Scanning and Data Extraction:
-
Scan the BeadChip using an Illumina iScan or HiScan system to measure the fluorescence intensity at each probe.
-
Use software like GenomeStudio to extract the raw signal intensities.
-
-
Data Analysis:
-
Calculate beta (β) values, which represent the ratio of the methylated signal intensity to the total signal intensity, for each CpG site.
-
Perform normalization and statistical analysis to identify differentially methylated regions between treatment and control groups.[3]
-
Conclusion
This compound is a highly specific and potent inhibitor of mutant IDH1, demonstrating significant preclinical and clinical activity through the targeted reduction of the oncometabolite 2-hydroxyglutarate. Its mechanism of action, which involves the reversal of epigenetic dysregulation and the induction of cellular differentiation, provides a compelling rationale for its use in IDH1-mutant cancers. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage this important therapeutic strategy.
References
- 1. cancer.gov [cancer.gov]
- 2. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illumina Infinium HumanMethylation450 BeadChip Array Analysis [bio-protocol.org]
- 4. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Oncometabolite 2-Hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malone.bioquant.uni-heidelberg.de [malone.bioquant.uni-heidelberg.de]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 14. docs.abcam.com [docs.abcam.com]
- 15. epigentek.com [epigentek.com]
- 16. cancer.gov [cancer.gov]
The Preclinical Profile of BAY-1436032: A Pan-Mutant IDH1 Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1436032 is a potent and selective, orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt normal cellular metabolism and epigenetic regulation, ultimately driving tumorigenesis. This compound is designed to specifically target these mutant IDH1 enzymes, offering a promising therapeutic strategy for these genetically defined cancers. This technical guide provides a comprehensive overview of the preclinical profile of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental evaluation.
Data Presentation
In Vitro Activity of this compound
The in vitro potency of this compound has been evaluated across various mutant IDH1 enzymes and in different cancer cell line models. The following tables summarize the key inhibitory concentrations (IC50) for enzyme activity and cellular 2-HG production.
| Target Enzyme | IC50 (nM) | Reference |
| Mutant IDH1 R132H | 15 | [3] |
| Mutant IDH1 R132C | 15 | [3] |
| Wild-Type IDH1 | 20,000 | [3] |
| Wild-Type IDH2 | >100,000 | [3] |
| Cell Line | Cancer Type | IDH1 Mutation | Assay | IC50 (nM) | Reference |
| Patient-derived AML cells | Acute Myeloid Leukemia | R132C, R132G, R132H, R132L, or R132S | 2-HG Production | 3-16 | [1] |
| HoxA9-immortalized mouse bone marrow cells | N/A | R132H | 2-HG Production | 60 | [4] |
| HoxA9-immortalized mouse bone marrow cells | N/A | R132C | 2-HG Production | 45 | [4] |
| LN-229 (overexpressing) | Glioblastoma | R132H | 2-HG Production | 73 | [3] |
| HCT116 (overexpressing) | Colorectal Carcinoma | R132H | 2-HG Production | 47 | [3] |
| HT-1080 (endogenous) | Sarcoma | R132C | 2-HG Production | 135 | [3] |
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been demonstrated in preclinical patient-derived xenograft (PDX) models of AML and glioma.
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| IDH1-mutant AML PDX | NSG mice | 45 and 150 mg/kg, oral, once daily | Induced myeloid differentiation, cleared leukemic blasts, depleted leukemic stem cells, and prolonged survival. | [5] |
| IDH1 R132H mutant astrocytoma xenograft | Mice | 150 mg/kg, oral | Significantly prolonged survival. | [6] |
Experimental Protocols
Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
This protocol describes the quantification of 2-HG in biological samples using liquid chromatography-tandem mass spectrometry, a common method to assess the pharmacodynamic effect of IDH1 inhibitors.
Sample Preparation:
-
For cell culture media or cell lysates, 20 µL of the sample is collected.[5]
-
For tissue samples, approximately 20 mg of tissue is homogenized in 200 µL of deionized water and 1 mL of chloroform.[5]
-
An internal standard (e.g., 2-HG-d4) is added to each sample.[5]
-
The samples are dried by vacuum centrifugation.[5]
-
The dried residue is reconstituted in LC mobile phase A for analysis.[5]
LC-MS/MS Analysis:
-
Liquid Chromatography: An Agilent 1200 series HPLC system or equivalent is used.[5]
-
Mass Spectrometry: A Sciex/Applied Biosystems API 3200 QTrap mass spectrometer or equivalent is used.[5]
-
Quantification: A calibration curve is generated using known concentrations of pure (R)-2-hydroxyglutarate to quantify the 2-HG levels in the experimental samples.[5]
Establishment of Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing and utilizing AML PDX models to evaluate the in vivo efficacy of therapeutic agents like this compound.
Cell Preparation and Implantation:
-
Primary AML patient specimens are obtained with appropriate consent.
-
Mononuclear cells are isolated from the patient samples.
-
Frozen patient cells are rapidly thawed in a 37°C water bath and immediately transferred to a large volume of pre-warmed media.[1]
-
The cell suspension is filtered to remove clumps.[1]
-
Immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG) mice, are used as hosts.[1]
-
A specific number of viable AML cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are injected intravenously into the mice.
Engraftment Monitoring and Drug Treatment:
-
Engraftment of human AML cells is monitored by weekly collection of peripheral blood and analysis of human CD45+ cells by flow cytometry, starting 3-4 weeks post-implantation.[1]
-
Once engraftment is confirmed (typically when human CD45+ cells reach a certain percentage in the peripheral blood), mice are randomized into treatment and vehicle control groups.
-
This compound is formulated for oral administration (e.g., in a suitable vehicle) and administered daily by oral gavage at the desired dose(s).[5]
-
Animal health, body weight, and tumor burden (circulating human CD45+ cells) are monitored regularly throughout the study.
-
At the end of the study, or when humane endpoints are reached, tissues such as bone marrow, spleen, and peripheral blood are collected for further analysis, including quantification of leukemic burden and assessment of differentiation markers.[1]
Mandatory Visualizations
Signaling Pathway of Mutant IDH1 and Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting the oncogenic signaling of mutant IDH1.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A generalized workflow for the preclinical assessment of a mutant IDH1 inhibitor like this compound.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective pan-inhibitor of mutant IDH1. It demonstrates robust activity in vitro by reducing the oncometabolite 2-HG and inducing differentiation in cancer cells harboring IDH1 mutations. Furthermore, in vivo studies have shown its potential to control tumor growth and improve survival in clinically relevant animal models of AML and glioma. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this compound and other mutant IDH1 inhibitors. The signaling pathway and experimental workflow diagrams serve as visual aids to understand its mechanism and the comprehensive process of its preclinical evaluation. These encouraging preclinical findings have paved the way for the clinical development of this compound as a targeted therapy for patients with IDH1-mutant cancers.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. agilent.com [agilent.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
The Pan-Mutant IDH1 Inhibitor BAY-1436032: A Deep Dive into its Attenuation of Histone Hypermethylation
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of BAY-1436032, a potent and selective pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, with a specific focus on its effects on histone hypermethylation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and pharmacology.
Executive Summary
Mutations in the IDH1 enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone demethylases, resulting in widespread histone hypermethylation and a block in cellular differentiation.[1][2] this compound is a novel, orally available small molecule that potently and selectively inhibits various IDH1 mutants.[1][3] Preclinical studies have demonstrated that this compound effectively reduces 2-HG levels, reverses histone hypermethylation, and induces differentiation in IDH1-mutant cancer cells, offering a promising therapeutic strategy for these malignancies.[4][5]
Mechanism of Action: Reversing Oncogenic Epigenetic Aberrations
The core mechanism of this compound's anti-cancer activity lies in its ability to inhibit the production of 2-HG by mutant IDH1. This reduction in oncometabolite levels relieves the inhibition of histone demethylases, thereby restoring a more normal epigenetic landscape.
Quantitative Data on Histone Hypermethylation Reversal
Treatment of primary human IDH1 mutant AML cells with this compound leads to a marked decrease in the levels of several key histone trimethylation marks. The following table summarizes the qualitative and semi-quantitative changes observed via Western blot analysis after 14 days of treatment with 500 nM this compound, as reported in the pivotal study by Chaturvedi et al., 2017.
| Histone Mark | IDH1 Wild-Type (WT) | IDH1 R132C Mutant (Untreated) | IDH1 R132C Mutant + this compound | IDH1 R132H Mutant (Untreated) | IDH1 R132H Mutant + this compound |
| H3K4me3 | Basal Level | Increased | Decreased | Increased | Decreased |
| H3K9me3 | Basal Level | Increased | Decreased | Increased | Decreased |
| H3K27me3 | Basal Level | Increased | Decreased | Increased | Decreased |
| H3K36me3 | Basal Level | Increased | Decreased | Increased | Decreased |
| Total H3 | Loading Control | Loading Control | Loading Control | Loading Control | Loading Control |
Note: The data presented is a qualitative summary of the Western blot images from the cited literature. "Increased" and "Decreased" are relative to the IDH1 wild-type and untreated mutant conditions, respectively.
Experimental Protocols
The following is a detailed methodology for the key experiment demonstrating the effect of this compound on histone hypermethylation, adapted from the procedures described by Chaturvedi et al., 2017.
Cell Culture and Treatment
-
Cell Lines: Primary human AML cells with either wild-type IDH1, IDH1 R132C, or IDH1 R132H mutations were used.
-
Culture Conditions: Cells were cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 12.5% fetal bovine serum (FBS), 12.5% horse serum, 5 µM hydrocortisone, 2.5 mM GlutaMax, and a cytokine cocktail (10 ng/ml human FLT3L, 10 ng/ml human TPO, 50 ng/µl human SCF, and 10 ng/µl human IL-3).
-
Treatment: Cells were treated with 500 nM this compound or DMSO (vehicle control) for 14 days.
Histone Extraction and Western Blot Analysis
Detailed Steps:
-
Histone Extraction:
-
Harvest cells and isolate nuclei using a hypotonic lysis buffer.
-
Extract histones from the nuclear pellet using 0.2 M sulfuric acid overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and resuspend in distilled water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a standard protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for H3K4me3, H3K9me3, H3K27me3, H3K36me3, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to the total Histone H3 loading control.
-
Conclusion
This compound demonstrates a clear mechanism of action against IDH1-mutant cancers by targeting the production of the oncometabolite 2-HG. This leads to the reversal of histone hypermethylation, a key oncogenic driver in these malignancies. The preclinical data strongly support the continued clinical development of this compound as a targeted therapy for patients with IDH1-mutated cancers. Further investigation into the long-term effects of epigenetic reprogramming by this compound and its potential in combination therapies is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]
- 4. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. malone.bioquant.uni-heidelberg.de [malone.bioquant.uni-heidelberg.de]
Methodological & Application
Application Notes and Protocols for BAY-1436032 in Glioma Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BAY-1436032, a potent and selective pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, in preclinical glioma xenograft mouse models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound in the context of IDH1-mutant gliomas.
Introduction to this compound
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of a significant proportion of gliomas, particularly lower-grade gliomas and secondary glioblastomas. These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations, including DNA and histone hypermethylation, which ultimately drive gliomagenesis by blocking cellular differentiation.[1][2]
This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of various IDH1 R132X mutations.[1][2][3] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier, reduce intratumoral 2-HG levels, induce differentiation of glioma cells, and extend survival in orthotopic glioma xenograft mouse models.[1][3][4] These promising preclinical findings have led to its investigation in clinical trials for IDH1-mutant solid tumors, including glioma.[5]
Mechanism of Action of this compound in IDH1-Mutant Glioma
The primary mechanism of action of this compound is the inhibition of the neomorphic activity of mutant IDH1, thereby blocking the production of the oncometabolite 2-HG. This leads to a cascade of downstream effects that counteract the oncogenic drive of the IDH1 mutation.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from in vivo studies of this compound in glioma xenograft mouse models.
Table 1: In Vivo Efficacy of this compound in an Orthotopic IDH1-Mutant Astrocytoma Xenograft Model
| Treatment Group | Dosing Regimen | Median Survival | Survival Benefit vs. Vehicle | Reference |
| Vehicle | Once Daily (QD) | ~85 days | - | [6] |
| This compound | 150 mg/kg QD | Not Reached (within study duration) | Statistically Significant (p < 0.005) | [6] |
| Vehicle | Twice Daily (BID) | ~90 days | - | [6] |
| This compound | 37.5 mg/kg BID | ~110 days | Statistically Significant (p < 0.05) | [6] |
| This compound | 75 mg/kg BID | ~120 days | Statistically Significant (p < 0.01) | [6] |
Table 2: Modulation of 2-HG Levels by this compound in Glioma Xenograft Models
| Tumor Model | Treatment | 2-HG Levels (relative to vehicle) | Time Point | Reference |
| Subcutaneous LN229 IDH1R132H | 150 mg/kg this compound | ~20% | 15 hours post-dose | [6] |
| Intracranial NCH551b | 150 mg/kg this compound | Significantly Reduced | At time of death | [6] |
| Intracranial LNT-229 IDH1-R132H | 5 days of this compound | Significant Decrease in 2-HG/tCr ratio | Post-treatment | [7][8] |
Experimental Protocols
The following protocols provide a detailed methodology for establishing and utilizing a glioma xenograft mouse model to evaluate this compound.
Protocol 1: Establishment of an Orthotopic IDH1-Mutant Glioma Xenograft Mouse Model
This protocol describes the stereotactic intracranial implantation of patient-derived or established IDH1-mutant glioma cells into immunodeficient mice.
Materials:
-
IDH1-mutant glioma cells (e.g., patient-derived xenograft lines, or engineered cell lines like LN229-IDH1R132H)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice)
-
Cell culture medium (e.g., DMEM/F12)
-
Hanks' Balanced Salt Solution (HBSS)
-
Stereotactic frame
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Betadine and ethanol for sterilization
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax or gelfoam
-
Sutures or wound clips
Procedure:
-
Cell Preparation:
-
Culture IDH1-mutant glioma cells to 80-90% confluency.
-
On the day of surgery, harvest cells using trypsin-EDTA and wash with HBSS.
-
Resuspend the cell pellet in sterile, serum-free medium or HBSS at a concentration of 1 x 10^5 to 5 x 10^5 cells per 2-5 µL.
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using the approved institutional protocol.
-
Shave the scalp and sterilize the area with alternating scrubs of Betadine and 70% ethanol.
-
Position the mouse in the stereotactic frame, ensuring the head is level.
-
-
Stereotactic Injection:
-
Make a small incision in the scalp to expose the skull.
-
Using the stereotactic coordinates for the desired brain region (e.g., striatum), mark the injection site. For the right striatum, typical coordinates from bregma are: +0.5 mm anterior, +2.0 mm lateral, and -3.0 mm ventral.
-
Create a small burr hole at the marked site using a micro-drill.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Inject the cell suspension (2-5 µL) at a rate of 0.5 µL/minute.
-
Leave the needle in place for 5 minutes post-injection to prevent reflux.
-
Slowly withdraw the needle.
-
-
Closure and Post-operative Care:
-
Seal the burr hole with bone wax or gelfoam.
-
Close the scalp incision with sutures or wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the mice daily for signs of distress or neurological symptoms.
-
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation of this compound:
-
A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare a 10 mg/mL stock solution, dissolve the appropriate amount of this compound powder in the vehicle. For example, to make 1 mL of a 10 mg/mL solution, dissolve 10 mg of this compound in 100 µL of DMSO, then add 400 µL of PEG300, 50 µL of Tween-80, and finally 450 µL of saline, vortexing between each addition to ensure complete dissolution.
-
The final concentration should be adjusted based on the desired dose and the average weight of the mice.
-
-
Oral Administration:
-
Treatment with this compound is typically initiated once tumors are established, as confirmed by imaging.
-
Administer the prepared this compound solution to the mice via oral gavage using a suitable gavage needle.
-
Commonly used and effective dosing regimens from preclinical studies include 37.5 mg/kg or 75 mg/kg twice daily (BID), or 150 mg/kg once daily (QD).[6]
-
The vehicle solution should be administered to the control group following the same schedule.
-
Protocol 3: Monitoring and Efficacy Assessment
This protocol details the methods for monitoring tumor growth and assessing the efficacy of this compound treatment.
Materials:
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
D-luciferin
-
Magnetic Resonance Imaging (MRI) system for small animals
-
Contrast agent for MRI (e.g., gadolinium)
-
Calipers (for subcutaneous models)
Procedure:
-
Tumor Growth Monitoring:
-
Bioluminescence Imaging (BLI): For orthotopic models using luciferase-expressing cells, monitor tumor growth non-invasively.
-
Inject mice intraperitoneally with D-luciferin (e.g., 150 mg/kg).
-
After 10-15 minutes, image the mice using a BLI system.
-
Quantify the bioluminescent signal (photon flux) from the head region to track tumor progression.
-
-
Magnetic Resonance Imaging (MRI): MRI provides detailed anatomical information on tumor size and location.
-
Perform T2-weighted and T1-weighted contrast-enhanced MRI scans at regular intervals (e.g., weekly) to measure tumor volume.
-
-
-
Efficacy Endpoints:
-
Survival Analysis: Monitor mice daily and record the date of euthanasia due to tumor-related morbidity (e.g., >20% weight loss, neurological deficits).
-
Generate Kaplan-Meier survival curves and compare the median survival between treatment and control groups using a log-rank test.
-
-
Tumor Growth Inhibition: For subcutaneous models, measure tumor dimensions with calipers and calculate tumor volume. For orthotopic models, use imaging data to determine tumor volume over time.
-
Pharmacodynamic Assessment:
-
At the end of the study, harvest tumors and measure intratumoral 2-HG levels using techniques such as liquid chromatography-mass spectrometry (LC-MS) or magnetic resonance spectroscopy (MRS).[7][8][9]
-
Perform immunohistochemistry on tumor sections to assess markers of differentiation (e.g., GFAP) and proliferation (e.g., Ki-67).[10]
-
-
Conclusion
The this compound glioma xenograft mouse model is a critical tool for the preclinical evaluation of this targeted therapy. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to further elucidate the therapeutic potential of this compound for the treatment of IDH1-mutant gliomas. Adherence to detailed and consistent methodologies is essential for generating reproducible and translatable data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-Invasive Measurement of Drug and 2-HG Signals Using 19F and 1H MR Spectroscopy in Brain Tumors Treated with the Mutant IDH1 Inhibitor BAY1436032 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo MRS measurement of 2-hydroxyglutarate in patient-derived IDH-mutant xenograft mouse models versus glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring 2-Hydroxyglutarate (2-HG) Levels Following BAY-1436032 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the mechanism of BAY-1436032 and detail the protocols for accurately measuring the oncometabolite 2-hydroxyglutarate (2-HG), a critical biomarker for assessing the therapeutic efficacy of this targeted cancer therapy.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective oral pan-inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2][3] In various cancers, including glioma, acute myeloid leukemia (AML), and intrahepatic cholangiocarcinoma, specific mutations in the IDH1 enzyme, most commonly at the R132 residue, lead to a neomorphic enzymatic activity.[1][4][5] Instead of its normal function of converting isocitrate to α-ketoglutarate (α-KG), the mutated IDH1 enzyme converts α-KG to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][5][6]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations such as DNA and histone hypermethylation.[1][4] This disrupts normal cellular differentiation and promotes tumorigenesis.[1][2] this compound specifically targets these IDH1 mutant forms, inhibiting the production of 2-HG.[2] This leads to a reduction in 2-HG levels, which can induce cellular differentiation and inhibit the proliferation of tumor cells expressing the IDH1 mutation.[2] Consequently, quantifying the levels of 2-HG serves as a crucial pharmacodynamic biomarker to monitor the biological activity of this compound in both preclinical and clinical settings.[1][6]
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound on 2-HG levels from various studies.
| Study Type | Model System | Treatment | Effect on 2-HG Levels | Reference |
| In Vitro | IDH1R132H or IDH1R132C expressing mouse hematopoietic cells | This compound | IC50s of 60 and 45 nM for intracellular (R)-2-HG production, respectively. | [7] |
| In Vitro | Patient-derived and engineered cell lines with IDH1 mutations | This compound | Potent inhibition of 2-HG release (nanomolar range). | [1] |
| In Vivo | Patient-derived xenograft IDH1 mutant AML mouse models | Oral administration of this compound | Nearly complete suppression of (R)-2-HG production with 150 mg/kg. | [7][8] |
| Clinical Trial (Phase I) | Patients with IDH1-mutant solid tumors | Oral this compound (150–1,500 mg twice daily) | Median maximal reduction of plasma R-2-hydroxyglutarate levels of 76%. | [6] |
| Clinical Trial (Phase I) | Patients with IDH1-mutant AML | Oral this compound (300 to 1500 mg twice-daily) | Most subjects experienced only partial target inhibition as indicated by plasma R-2HG levels. | [9] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general workflow for 2-HG measurement.
Experimental Protocols
Protocol 1: Quantification of 2-HG in Cell Culture Media and Lysates by LC-MS/MS
This protocol is adapted from established methods for 2-HG quantification.[10]
Materials:
-
LC-MS/MS system
-
Kinetex C18 column (or equivalent)
-
Reagents for mobile phases (e.g., formic acid, acetonitrile, LC-MS grade water)
-
Internal standard (e.g., 2HG-d4)
-
(R)-2-hydroxyglutarate standard for calibration curve
-
Vacuum centrifuge
-
Standard lab equipment (pipettes, tubes, etc.)
Procedure:
-
Sample Collection:
-
Media: Collect 20 µL of cell culture media at specified time points after treatment with this compound.
-
Lysates: Collect cell lysates after the desired treatment duration.
-
-
Internal Standard Spiking:
-
To 20 µL of media or lysate, add a known concentration of the internal standard (e.g., 2 µL of 65 µg/mL 2HG-d4).
-
-
Sample Preparation:
-
Dry the mixture using a vacuum centrifuge (e.g., at 50°C for 15 minutes).
-
Reconstitute the dried residue in 100 µL of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: Kinetex C18, 150×4.6 mm, 2.6 µm with a suitable guard column.
-
Column Temperature: 45°C.
-
Mobile Phase A: 10% 200 mM formic acid in LC-MS grade water.
-
Mobile Phase B: 10% 200 mM formic acid in acetonitrile.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0–1 min: 0% B
-
1–2 min: 0-100% B
-
2–3.5 min: 100% B
-
3.5–4 min: 100-0% B
-
4–10 min: 0% B
-
-
Mass Spectrometry: Operate in selective reaction monitoring (SRM) mode. Monitor the appropriate mass transitions for 2-HG and the internal standard (e.g., 363/147 m/z for derivatized 2-HG and 367/151 m/z for derivatized 2HG-d4, if derivatization is used).[10][11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of (R)-2-hydroxyglutarate.
-
Calculate the peak area ratio of the endogenous 2-HG to the internal standard.
-
Determine the concentration of 2-HG in the samples by interpolating from the standard curve.
-
Normalize the 2-HG concentration to cell number or total protein content for cell lysates.
-
Protocol 2: Quantification of 2-HG in Tissue Samples by LC-MS/MS
This protocol is designed for the analysis of solid tissue samples.[10]
Materials:
-
Homogenizer (e.g., Fast-Prep)
-
Chloroform
-
Deionized water
-
Other materials as listed in Protocol 1
Procedure:
-
Sample Homogenization:
-
In a suitable tube, combine approximately 20 mg of tissue, 200 µL of deionized water, 1 mL of chloroform, and a ceramic bead.
-
Vigorously mix for about 45 seconds using a homogenizer.
-
-
Phase Separation:
-
Centrifuge the homogenate (e.g., 5 min at 16,100 g) to separate the aqueous and organic layers.
-
-
Aqueous Layer Extraction:
-
Carefully transfer 200 µL of the upper aqueous layer to a new vial.
-
-
Internal Standard Spiking and Sample Preparation:
-
Add a known amount of internal standard.
-
Dry the sample in a vacuum centrifuge (e.g., 50°C for 60 minutes).
-
Proceed with derivatization (if necessary) and reconstitution as described in Protocol 1.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Follow the LC-MS/MS and data analysis steps outlined in Protocol 1. The quantification is based on the signal from the known concentration of the added internal standard.
-
Protocol 3: Chiral Derivatization for Enantiomer Separation
To distinguish between the D- and L-enantiomers of 2-HG, a chiral derivatization step is often employed prior to LC-MS/MS analysis.[11][12][13]
Derivatization Agent: Diacetyl-L-tartaric anhydride (DATAN) is a commonly used reagent for this purpose.[11][12][13]
General Procedure:
-
After drying the sample (containing the internal standard), the residue is treated with a solution of DATAN in a suitable solvent (e.g., a mixture of acetic acid and dichloromethane).
-
The reaction is typically carried out at an elevated temperature (e.g., 60-75°C) for a specific duration.
-
Following the reaction, the solvent is evaporated, and the derivatized sample is reconstituted in the LC mobile phase for analysis.
-
This derivatization converts the 2-HG enantiomers into diastereomers, which can then be separated on a standard C18 column.[13]
Conclusion
The measurement of 2-HG levels is a robust method for evaluating the pharmacodynamic effects of this compound. The provided protocols, based on established LC-MS/MS methodologies, offer a reliable framework for researchers to quantify this critical oncometabolite in various biological samples. Accurate and consistent measurement of 2-HG is essential for advancing the development and clinical application of IDH1 inhibitors like this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Targeting Mutant IDH1 with BAY 1436032: A Promising Therapeutic Approach for Cancer [synapse.patsnap.com]
- 5. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for Oral Administration of BAY-1436032 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
BAY-1436032 is a potent, orally available, and highly selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). In several cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma, specific point mutations in the IDH1 gene (most commonly at the R132 codon) lead to a neomorphic enzymatic activity. This mutant enzyme converts α-ketoglutarate (α-KG) into the oncometabolite (R)-2-hydroxyglutarate (R-2HG). The accumulation of R-2HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations such as histone and DNA hypermethylation. These changes result in a block of cellular differentiation, promoting tumorigenesis.
This compound specifically targets and inhibits various IDH1-R132X mutants, thereby blocking the production of R-2HG. This action restores normal cellular processes, leading to the differentiation of tumor cells and the inhibition of cancer growth. Preclinical studies in mouse models have demonstrated its efficacy in reducing tumor burden and prolonging survival.
Caption: Mechanism of action of this compound in IDH1-mutant cancer cells.
Application: IDH1-Mutant Acute Myeloid Leukemia (AML)
Oral administration of this compound has proven highly effective in patient-derived xenograft (PDX) mouse models of IDH1-mutant AML. Treatment leads to a significant reduction in leukemic blasts, induction of myeloid differentiation, depletion of leukemic stem cells, and prolonged survival.
This protocol is based on studies using NSG (NOD scid gamma) mice transplanted with primary human AML cells harboring an IDH1 mutation.
-
Animal Model: Immunodeficient NSG mice are used to allow for the engraftment of human AML cells.
-
Cell Transplantation: Primary human AML cells (e.g., from a patient with an IDH1R132C mutation) are transplanted into recipient mice, typically via tail vein injection.
-
Engraftment Confirmation: Engraftment is monitored by measuring the percentage of human CD45+ (hCD45+) cells in the peripheral blood. Treatment is typically initiated once engraftment is confirmed (e.g., 17-28 days post-transplantation).
-
Drug Formulation: Prepare this compound for oral administration. A common vehicle can be a mixture of DMSO, PEG300, Tween-80, and saline.
-
Treatment Groups:
-
Control Group: Vehicle administered once daily via oral gavage.
-
Treatment Group 1: 45 mg/kg this compound administered once daily via oral gavage.
-
Treatment Group 2: 150 mg/kg this compound administered once daily via oral gavage.
-
-
Administration: Administer the assigned treatment daily via oral gavage for the duration of the study (e.g., 150 days).
-
Monitoring and Endpoints:
-
Survival: Monitor mice daily and record survival. The primary endpoint is typically overall survival.
-
Tumor Burden: Periodically measure the percentage of hCD45+ cells in peripheral blood via flow cytometry.
-
Pharmacodynamics: Measure serum R-2HG levels to confirm target engagement. Significant reduction can be seen as early as 3 hours post-dose.
-
Hematology: Monitor white blood cell, hemoglobin, and platelet counts.
-
Differentiation: Assess myeloid differentiation markers (e.g., CD14, CD15) on hCD45+ cells.
-
Application Notes and Protocols for BAY-1436032 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of BAY-1436032, a potent and selective pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathway, compiled from preclinical studies in various cancer models.
Signaling Pathway of Mutant IDH1 and Inhibition by this compound
Mutations in the IDH1 enzyme, commonly at the R132 residue, confer a neomorphic activity that leads to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][2] Elevated levels of R-2HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote tumorigenesis.[1][3] this compound is an oral small-molecule inhibitor that targets various IDH1-R132X mutations.[3][4] By inhibiting the mutant IDH1 enzyme, this compound blocks the production of R-2HG, thereby restoring normal epigenetic regulation and inducing differentiation in cancer cells.[1][2]
Caption: Mechanism of mutant IDH1 and inhibition by this compound.
In Vivo Efficacy and Dosage Summary
This compound has demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) models. Efficacy is primarily assessed by the reduction of R-2HG levels, inhibition of tumor growth, and increased survival.
| Animal Model | Cancer Type | Dosage | Administration Route | Key Findings | Reference |
| NSG Mice (PDX) | Acute Myeloid Leukemia (AML) with IDH1R132C | 45 mg/kg, once daily | Oral gavage | Significant reduction in R-2HG levels after 7 hours. | [1] |
| NSG Mice (PDX) | Acute Myeloid Leukemia (AML) with IDH1R132C | 90 mg/kg, once daily | Oral gavage | Significant reduction in R-2HG levels after 3 hours. | [1] |
| NSG Mice (PDX) | Acute Myeloid Leukemia (AML) with IDH1R132C | 150 mg/kg, once daily | Oral gavage | Leukemic blast clearance, prolonged survival, and nearly complete suppression of R-2HG. | [1][2] |
| NSG Mice (PDX) | Acute Myeloid Leukemia (AML) with IDH1R132H | 150 mg/kg, once daily | Oral gavage | Prolonged survival and depletion of leukemic stem cells. | [1] |
| Mice (Intracranial Xenograft) | Astrocytoma with IDH1R132H | 37.5 mg/kg, twice daily | Oral gavage | Significantly prolonged survival. | [5] |
| Mice (Intracranial Xenograft) | Astrocytoma with IDH1R132H | 75 mg/kg, twice daily | Oral gavage | Significantly prolonged survival. | [5] |
| Mice (Intracranial Xenograft) | Astrocytoma with IDH1R132H | 150 mg/kg, once daily | Oral gavage | Significantly prolonged survival and reduced tumor 2-HG content. | [5][6] |
Experimental Protocols
Detailed protocols for key in vivo experiments are provided below. These are generalized from published studies and should be adapted to specific institutional guidelines and experimental needs.
Patient-Derived Xenograft (PDX) Model for AML
This protocol outlines the establishment and treatment of an AML PDX model to evaluate the efficacy of this compound.
References
- 1. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis in BAY-1436032 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1436032 is a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][4][5] Mutations in IDH1, particularly at the R132 residue, are frequently observed in various cancers, including acute myeloid leukemia (AML) and glioma.[3] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3] Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, primarily by inhibiting α-KG-dependent dioxygenases, including histone and DNA demethylases. This results in a block in cellular differentiation and contributes to tumorigenesis.[3]
This compound specifically targets the mutant IDH1 enzyme, inhibiting the production of 2-HG.[1][3] This targeted inhibition is designed to restore normal cellular processes, including differentiation, and to suppress tumor growth. Target validation for a drug like this compound is crucial to confirm its mechanism of action and to identify pharmacodynamic biomarkers for assessing drug efficacy. Western blot analysis is a fundamental technique for this purpose, allowing for the quantification of specific protein expression levels that are modulated downstream of the drug's target.
These application notes provide a comprehensive guide to using Western blot analysis for the target validation of this compound. We will focus on two key downstream effects of mutant IDH1 inhibition: the induction of myeloid differentiation and the reversal of histone hypermethylation.
Data Presentation
The following tables summarize the expected quantitative changes in key protein markers following treatment with this compound, based on published preclinical data.
Table 1: Induction of Myeloid Differentiation Markers by this compound in IDH1-mutant AML cells
| Treatment Group | % CD14 Positive Cells (Mean ± SEM) | % CD15 Positive Cells (Mean ± SEM) |
| Vehicle (Control) | 0.5 ± 0.5 | 1.7 ± 0.5 |
| This compound (45 mg/kg) | Intermediate Expression | Intermediate Expression |
| This compound (150 mg/kg) | Significantly Increased | Significantly Increased |
Data derived from in vivo studies in patient-derived xenograft (PDX) models of IDH1-mutant AML.[6]
Table 2: Attenuation of Histone H3 Hypermethylation by this compound in IDH1-mutant AML cells
| Histone Mark | Treatment | Relative Expression (Log2 Ratio to Total H3) |
| H3K9me3 | Vehicle (DMSO) | Elevated in IDH1-mutant cells |
| H3K9me3 | This compound (500 nM) | Reduced |
| H3K27me3 | Vehicle (DMSO) | Elevated in IDH1-mutant cells |
| H3K27me3 | This compound (500 nM) | Reduced |
Data derived from ex vivo treatment of primary human AML cells.[6]
Mandatory Visualizations
Caption: Signaling pathway of mutant IDH1 and the mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical framework for target validation using Western blot.
Experimental Protocols
Protocol 1: Western Blot for Myeloid Differentiation Markers (CD14 and CD15)
1. Cell Culture and Treatment:
-
Culture IDH1-mutant AML cells (e.g., patient-derived primary cells) in appropriate media.
-
Treat cells with a dose-range of this compound (e.g., 0, 10, 100, 500 nM) for a specified time (e.g., 48-72 hours). A vehicle control (DMSO) should be included.
2. Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CD14 (dilution 1:1000) and CD15 (dilution 1:1000) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH, dilution 1:5000) should be used on the same blot or a parallel blot.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
7. Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of CD14 and CD15 to the loading control.
Protocol 2: Western Blot for Histone Methylation Marks (H3K9me3 and H3K27me3)
1. Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1.
2. Histone Extraction:
-
Harvest and wash the cells as described previously.
-
Lyse the cells in a hypotonic lysis buffer.
-
Pellet the nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to acid-extract the histones.
-
Centrifuge to pellet the debris and collect the supernatant containing the histones.
-
Neutralize the acid with a suitable buffer.
3. Protein Quantification:
-
Determine the histone concentration using a BCA protein assay.
4. SDS-PAGE:
-
Prepare histone samples with Laemmli buffer and boil.
-
Load equal amounts of histones (1-2 µg) per lane onto a 15% SDS-polyacrylamide gel for better resolution of low molecular weight proteins.
-
Include a pre-stained protein ladder.
-
Run the gel as described in Protocol 1.
5. Protein Transfer:
-
Transfer the proteins to a PVDF membrane. Due to the small size of histones, ensure the transfer is efficient and consider using a membrane with a smaller pore size (0.2 µm).
6. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me3 (dilution 1:1000) and H3K27me3 (dilution 1:1000) overnight at 4°C. An antibody against total Histone H3 (dilution 1:5000) must be used as a loading control.
-
Perform washing and secondary antibody incubation steps as described in Protocol 1.
7. Detection and Analysis:
-
Perform ECL detection and image acquisition.
-
Quantify the band intensities for H3K9me3 and H3K27me3 and normalize them to the total Histone H3 levels.
Conclusion
Western blot analysis is an indispensable tool for the target validation of this compound. By demonstrating a dose-dependent increase in myeloid differentiation markers (CD14 and CD15) and a decrease in repressive histone methylation marks (H3K9me3 and H3K27me3), researchers can effectively confirm the on-target activity of this compound in a cellular context. The protocols and data presented in these application notes provide a robust framework for conducting these critical validation studies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Histone western blot protocol | Abcam [abcam.com]
- 3. malone.bioquant.uni-heidelberg.de [malone.bioquant.uni-heidelberg.de]
- 4. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Reference Proteins for Western Blot Analyses in Mouse Model Systems of 2,3,7,8-Tetrachlorodibenzo-P-Dioxin (TCDD) Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BAY-1436032 solubility in DMSO and other solvents
Technical Support Center: BAY-1436032
This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and detailed protocols for working with this compound, a pan-mutant IDH1 inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am having trouble dissolving this compound in DMSO. The concentration I can achieve is much lower than what is reported on some datasheets. Why is this happening?
A1: There are several critical factors that can significantly impact the solubility of this compound in DMSO:
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can dramatically reduce the solubility of the compound. Always use fresh, anhydrous, or newly opened DMSO for preparing your stock solutions[1].
-
Assisted Dissolution: Standard room temperature mixing may not be sufficient to achieve high concentrations. For maximum solubility (120-125 mg/mL), warming the solution and using an ultrasonic bath are recommended[1][2]. Without these aids, the observed solubility may be significantly lower, around 3 mg/mL[3].
-
Precipitation: If a solution prepared with heating precipitates upon cooling to room temperature, it indicates that the concentration is above its saturation point at that temperature. For experiments, either use the solution immediately after preparation while it is still warm or prepare it fresh before each use.
Q2: How should I prepare stock solutions of this compound and how should they be stored?
A2: For a high-concentration stock solution, dissolve this compound in high-quality, anhydrous DMSO with the aid of warming and sonication[1][2].
-
Storage of Powder: The solid form of this compound is stable for up to 3 years at -20°C or 2 years at 4°C[1].
-
Storage of Solutions: Once dissolved in a solvent, stock solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year)[1].
Q3: My experiment requires a solvent other than DMSO. What are the alternatives?
A3: this compound has limited solubility in some other common organic solvents. It is reported to be soluble in ethanol at approximately 3 mg/mL and in DMF at 1 mg/mL[3]. Always perform a small-scale test to confirm solubility and stability in your specific solvent system before preparing a large batch.
Q4: Can this compound be used for in vivo animal studies? How should I formulate it?
A4: Yes, this compound is orally available and has been used effectively in mouse models[1][2][3][4]. Direct injection of a DMSO stock is not recommended due to toxicity. You must use a formulation vehicle. A common method involves preparing a stock in DMSO and then diluting it with co-solvents. See the detailed protocols in the "Experimental Protocols" section below for specific formulation examples. For in vivo studies, it is always best to prepare the working solution freshly on the day of use[1].
Solubility Data
The solubility of this compound can vary based on the solvent and the dissolution conditions. The data below is compiled from various suppliers and publications.
| Solvent | Solubility (mg/mL) | Molar Equivalent | Conditions & Notes | Source(s) |
| DMSO | 120 - 125 | ~245 - 255 mM | Requires sonication and warming. Use of fresh, anhydrous DMSO is critical. | [1][2] |
| DMSO | 3 | ~6.1 mM | Assumed standard room temperature conditions without assistance. | [3] |
| Ethanol | 3 | ~6.1 mM | N/A | [3] |
| DMF | 1 | ~2.0 mM | N/A | [3] |
Mechanism of Action: Inhibition of Mutant IDH1
This compound is a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1)[4][5][6]. In cancer cells with IDH1 mutations (e.g., R132H, R132C), the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) into the oncometabolite (R)-2-hydroxyglutarate (2-HG)[7][8]. High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread hypermethylation, a block in cellular differentiation, and promotion of tumorigenesis[7][8][9]. This compound allosterically inhibits the mutant IDH1 enzyme, preventing the production of 2-HG and thereby restoring normal cellular differentiation[7][8][10].
Caption: Mechanism of action for this compound in IDH1-mutant cells.
Experimental Protocols
Protocol 1: Preparation of High-Concentration DMSO Stock Solution
This protocol details the steps to achieve the maximum reported solubility of this compound in DMSO.
Caption: Recommended workflow for dissolving this compound in DMSO.
Protocol 2: Formulation for In Vivo Oral Gavage (PEG300/Tween-80 Method)
This protocol describes how to prepare a 2.5 mg/mL working solution suitable for oral administration in animal models, starting from a 25 mg/mL DMSO stock[1].
-
Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
To prepare 1 mL of the final working solution, begin with 400 µL of PEG300 .
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300. Mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of Saline (0.9% w/v NaCl in ddH₂O) to bring the final volume to 1 mL. Mix thoroughly.
-
This procedure should yield a clear solution of 2.5 mg/mL. It is recommended to prepare this formulation fresh on the day of use[1].
Protocol 3: Formulation for In Vivo Injection (SBE-β-CD Method)
This protocol provides an alternative formulation using SBE-β-CD, resulting in a 2.5 mg/mL solution[1].
-
Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Prepare a 20% SBE-β-CD in Saline solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it dissolves completely until the solution is clear. This solution can be stored at 4°C for up to one week.
-
To prepare 1 mL of the final working solution, begin with 900 µL of the 20% SBE-β-CD in Saline solution.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly until the solution is uniform. This formulation can be used for oral and intraperitoneal injections[1].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Isocitrate Dehydrogenase | Dehydrogenase | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | IDH1 inhibitor | ProbeChem Biochemicals [probechem.com]
- 7. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malone.bioquant.uni-heidelberg.de [malone.bioquant.uni-heidelberg.de]
- 10. Facebook [cancer.gov]
BAY-1436032 Off-Target Effects: A Technical Support Resource
Published: November 5, 2025
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential off-target effects of BAY-1436032, a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). While this compound demonstrates high selectivity for its intended targets, a comprehensive understanding of any potential off-target interactions is crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective inhibitor of various IDH1-R132X mutants.[1][2][3] Preclinical studies have shown that it has potent, double-digit nanomolar activity against these mutants while exhibiting significantly less activity against wild-type IDH1 and IDH2.[1][3] This selectivity is a key feature of the compound.
Q2: Are there any known specific off-target interactions for this compound?
A2: Preclinical in vitro studies have suggested a potential off-target effect of this compound on the angiotensin II (AT2) receptor.[4] Researchers should be aware of this potential interaction when designing experiments, particularly in systems where AT2 receptor signaling is relevant. Further details from broad off-target screening panels have not been extensively published in the public domain.
Q3: Have off-target effects been a significant concern in clinical trials?
A3: Clinical studies of this compound in patients with IDH1-mutant solid tumors and acute myeloid leukemia (AML) have generally reported a favorable safety profile, with the drug being well-tolerated.[5] While one report suggested that the clinical trial in AML was terminated due to a lack of selectivity and off-target effects leading to cytotoxicity, the primary clinical trial publications do not support this, instead highlighting the drug's safety.[6]
Q4: My non-IDH1-mutant control cells are showing a response to this compound. What could be the cause?
A4: While this compound is highly selective, at high concentrations, off-target effects could potentially be observed. First, confirm the identity and purity of your compound. If the effect persists, consider the possibility of an off-target interaction, such as with the AT2 receptor, or other unknown off-targets. It is also important to ensure that the observed phenotype is not due to non-specific compound toxicity at high concentrations. We recommend performing a dose-response experiment to determine if the effect is dose-dependent and specific.
Q5: I am observing unexpected cardiovascular effects in my in vivo model. Could this be related to this compound?
A5: Given the reported in vitro interaction with the angiotensin II (AT2) receptor, it is plausible that at sufficient exposures, this compound could have an impact on the cardiovascular system.[4] We recommend monitoring cardiovascular parameters such as blood pressure in your in vivo experiments. If you observe any unexpected effects, a thorough investigation into the potential involvement of the AT2 receptor is warranted.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected phenotype in IDH1-wild-type cells | 1. Compound impurity or degradation.2. Off-target activity at high concentrations.3. Non-specific cytotoxicity. | 1. Verify the identity and purity of your this compound stock using analytical methods such as LC-MS.2. Perform a dose-response curve to determine the IC50 in your wild-type cells. Compare this to the on-target IC50 in mutant cells.3. Include a viability assay (e.g., MTT, trypan blue) to distinguish between a specific biological effect and general toxicity. |
| Inconsistent results between experiments | 1. Variability in compound preparation.2. Differences in cell culture conditions.3. Cell line instability or misidentification. | 1. Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization.2. Standardize cell seeding density, passage number, and media components.3. Regularly perform cell line authentication (e.g., STR profiling). |
| Unexplained changes in cell signaling pathways unrelated to IDH1 | 1. Off-target kinase or receptor modulation.2. Downstream effects of the reported AT2 receptor interaction. | 1. If a specific pathway is implicated, use pathway-specific inhibitors or activators to probe the mechanism.2. Investigate key components of the angiotensin signaling pathway in your experimental system. |
Quantitative Data Summary
The following tables summarize the known on-target and selectivity data for this compound.
Table 1: On-Target Activity of this compound against Mutant IDH1
| IDH1 Mutant | Cellular IC50 (nM) for 2-HG Inhibition | Reference |
| IDH1 R132H | 15 | [7] |
| IDH1 R132C | 45 | [3] |
| IDH1 R132G | Not specified | [3] |
| IDH1 R132L | Not specified | [3] |
| IDH1 R132S | Not specified | [3] |
Table 2: Selectivity Profile of this compound
| Target | IC50 (µM) | Reference |
| Wild-type IDH1 | 20 | [8] |
| Wild-type IDH2 | >100 | [8] |
Experimental Protocols
Protocol 1: Cellular 2-Hydroxyglutarate (2-HG) Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on 2-HG production in IDH1-mutant cells.
-
Cell Culture: Culture IDH1-mutant and wild-type cells in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Metabolite Extraction: After treatment, aspirate the media and wash the cells with PBS. Add ice-cold 80% methanol and incubate at -80°C for at least 15 minutes to precipitate proteins and extract metabolites.
-
Sample Preparation: Centrifuge the plates to pellet cell debris. Collect the supernatant containing the metabolites.
-
2-HG Detection: Analyze the 2-HG levels in the supernatant using a commercially available 2-HG assay kit (colorimetric or fluorometric) or by LC-MS/MS for more precise quantification.
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Data Analysis: Normalize the 2-HG levels to a measure of cell number (e.g., protein concentration, cell count from a parallel plate). Plot the percentage of 2-HG inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting mutant IDH1.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Relationship between this compound and its known/potential targets.
References
- 1. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Highlights from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of off-target effects on angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Technical Support Center: BAY-1436032
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of BAY-1436032 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, the solid powder and stock solutions should be stored at specific temperatures.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in a suitable solvent such as DMSO.[1][2] For high concentrations, warming and sonication may be necessary to ensure complete dissolution.[3] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can affect solubility.[3]
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: For in vitro experiments, it is recommended to prepare fresh working solutions from the stock solution on the day of use. While specific degradation kinetics in aqueous media are not extensively published, diluting the DMSO stock solution into your final assay buffer or media just before the experiment will minimize potential degradation.
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous buffer.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control with the same DMSO concentration in your experiments.
-
Use a different formulation: For in vivo studies, formulations with co-solvents like PEG300, Tween-80, or cyclodextrins have been used to improve solubility.[3][4] These may also be adaptable for certain in vitro assays, but compatibility with your specific experimental setup should be verified.
Q5: How does this compound exert its effect? What is its mechanism of action?
A5: this compound is a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][5][6] Mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (R-2HG).[7][8] High levels of R-2HG lead to epigenetic alterations and a block in cellular differentiation, promoting tumorigenesis.[9] this compound specifically inhibits the enzymatic activity of various IDH1-R132X mutants, thereby reducing R-2HG levels and inducing differentiation of tumor cells.[1][10]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Incomplete Dissolution.
-
Troubleshooting Step: Ensure the stock solution is fully dissolved. If necessary, gentle warming and sonication can be used.[3] Visually inspect the solution for any particulate matter before use.
-
-
Possible Cause 3: Solvent Effects.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls. High solvent concentrations can be toxic to cells and confound results.
-
Issue 2: Low potency or lack of activity in in vivo studies.
-
Possible Cause 1: Poor Bioavailability.
-
Troubleshooting Step: The formulation of this compound is critical for oral administration. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] Another reported formulation for in vivo use involves 2-(hydroxypropyl)-β-cyclodextrin.[4] Ensure the compound is fully dissolved in the vehicle.
-
-
Possible Cause 2: Insufficient Dosing.
-
Troubleshooting Step: Review the literature for effective doses in similar animal models. Doses of 45 mg/kg and 150 mg/kg have been used in mouse models of acute myeloid leukemia.[3]
-
-
Possible Cause 3: Instability of the Formulation.
-
Troubleshooting Step: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[3] If the formulation needs to be stored, it should be kept under appropriate conditions and for a validated period. For instance, a 30 mg/ml solution in 30% HP-ß-CD was prepared fresh every week for in vivo administration.[4]
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Form | Solvent/Storage Condition | Maximum Concentration/Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | DMSO | 125 mg/mL (255.35 mM) | [3] |
| 111.50 mg/mL (227.76 mM) | [1] | ||
| 3 mg/mL | [2] | ||
| Ethanol | 98.0 mg/mL (200.19 mM) | [1] | |
| 3 mg/mL | [2] | ||
| DMF | 1 mg/mL | [2] | |
| -80°C in DMSO | 2 years | [3] | |
| 3 months | [1] | ||
| -20°C in DMSO | 1 year | [3] | |
| 2 weeks | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
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To aid dissolution, the solution can be gently warmed (e.g., at 37°C) and sonicated in a water bath until the solid is completely dissolved.[3]
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Visually confirm that the solution is clear and free of any precipitates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation of this compound for In Vivo Oral Gavage
This protocol is adapted from published studies and may require optimization for your specific animal model.
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Prepare a stock solution of this compound in DMSO.
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Sequentially add the co-solvents. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: a. To the DMSO stock, add PEG300 and mix thoroughly. b. Add Tween-80 and mix. c. Finally, add saline to reach the final volume and mix until a clear solution is obtained.[3]
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If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
It is recommended to prepare this formulation fresh on the day of administration.[3]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended workflows for in vitro and in vivo experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. haematologica.org [haematologica.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 10. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Incomplete target inhibition with BAY-1436032
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-mutant IDH1 inhibitor, BAY-1436032.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, potent, and selective pan-inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1).[1] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG), while mutant IDH1 converts α-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[2] this compound specifically inhibits the enzymatic activity of various IDH1-R132X mutants, thereby blocking the production of 2-HG.[1][3] This leads to the induction of cellular differentiation and inhibition of proliferation in tumor cells harboring IDH1 mutations.[3]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for mutant IDH1 over wild-type IDH1 and IDH2. For instance, the IC50 for IDH1 R132H and R132C is 0.015 µM, while the IC50 for wild-type IDH1 is 20 µM and for wild-type IDH2 is >100 µM.[1]
Q3: I am observing incomplete inhibition of 2-HG production in my experiments. Is this a known issue?
A3: Yes, incomplete target inhibition with this compound has been observed, particularly in clinical settings. In a phase I study in patients with IDH1-mutant acute myeloid leukemia (AML), most subjects experienced only partial target inhibition, as indicated by plasma R-2HG levels, even at the highest doses tested.[4] However, in a study with solid tumors, a median maximal reduction of plasma R-2HG of 76% was observed.[5] The degree of inhibition can be influenced by factors such as dose, tumor type, and individual patient metabolism.
Q4: What are the known resistance mechanisms to this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms of resistance to IDH1 inhibitors in general include:
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Secondary mutations in the IDH1 gene: These can interfere with inhibitor binding.
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Activation of alternative signaling pathways: The MAPK/ERK and RB/E2F pathways have been implicated in conferring resistance to IDH inhibitors.[2]
-
Isoform switching: A switch from mutant IDH1 to mutant IDH2 dependency has been observed as a resistance mechanism to the IDH1 inhibitor ivosidenib.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue: Suboptimal inhibition of 2-HG production or cell proliferation.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify the calculated concentration and ensure proper dissolution of this compound. Refer to the quantitative data tables below for IC50 values in various cell lines. |
| Cell line not sensitive | Confirm the presence of an IDH1 mutation in your cell line using sequencing. This compound is not effective against IDH1 wild-type or IDH2 mutant cells.[1] |
| Inhibitor degradation | Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C for long-term stability. |
| High cell density | Optimize cell seeding density. High cell numbers can lead to rapid nutrient depletion and altered drug response. |
| Assay duration too short | The effects of IDH1 inhibition on cell proliferation and differentiation are often not immediate. Extend the treatment duration (e.g., 7-14 days for differentiation assays). |
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating and use appropriate pipetting techniques to distribute cells evenly. |
| Edge effects in microplates | Avoid using the outer wells of the plate, which are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent drug addition | Ensure accurate and consistent addition of this compound to each well. |
In Vivo Animal Studies
Issue: Lack of tumor growth inhibition in xenograft models.
| Possible Cause | Troubleshooting Step |
| Suboptimal dosing or administration route | This compound is orally bioavailable. Ensure correct gavage technique. Doses of 45 to 150 mg/kg have been shown to be effective in AML xenograft models.[3] |
| Poor drug exposure | Perform pharmacokinetic analysis to determine the plasma concentration of this compound in your animal model. |
| Tumor model heterogeneity | Ensure the patient-derived xenograft (PDX) or cell line xenograft model is well-characterized and consistently expresses the target IDH1 mutation. |
| Development of resistance | If initial tumor regression is followed by regrowth, consider investigating potential resistance mechanisms. |
Quantitative Data
Table 1: In Vitro IC50 Values for this compound
| Target | Cell Line/System | IC50 (nM) |
| IDH1 R132H | Recombinant enzyme | 15 |
| IDH1 R132C | Recombinant enzyme | 15 |
| IDH1 R132H | LN-229 glioblastoma cells | 73 |
| IDH1 R132H | HCT116 colorectal carcinoma cells | 47 |
| IDH1 R132C | HT-1080 sarcoma cells | 135 |
| IDH1 R132H | Mouse hematopoietic cells | 60 |
| IDH1 R132C | Mouse hematopoietic cells | 45 |
| IDH1 mutant AML cells | Colony formation assay | 100 |
Table 2: Clinical Efficacy of this compound
| Tumor Type | Metric | Value |
| IDH1-mutant Solid Tumors | Median maximal reduction of plasma R-2HG | 76%[5] |
| IDH1-mutant AML | Overall Response Rate | 15%[4] |
Experimental Protocols
Colony Formation Assay for AML Cells
This protocol is adapted from established methods for assessing the effect of IDH1 inhibitors on the proliferation and differentiation of primary AML cells.
Materials:
-
Primary AML cells with a confirmed IDH1 mutation
-
IMDM medium with 2% FBS
-
MethoCult™ H4434 Classic (or similar methylcellulose-based medium)
-
This compound
-
DMSO (vehicle control)
-
Sterile 35 mm culture dishes
Procedure:
-
Thaw and wash primary AML cells in IMDM containing 2% FBS.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Prepare a working stock of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations.
-
Add the appropriate number of cells (typically 1 x 10^5 to 5 x 10^5 cells/mL) to the MethoCult™ medium.
-
Add this compound or DMSO (vehicle) to the cell/MethoCult™ mixture and vortex thoroughly.
-
Allow the mixture to stand for 5-10 minutes to allow air bubbles to escape.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.
-
Gently rotate the dish to ensure even distribution of the medium.
-
Place the culture dishes in a larger petri dish with a small, open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Score colonies (defined as >40 cells) based on their morphology (e.g., CFU-GM, BFU-E) using an inverted microscope.
Measurement of 2-HG Levels by LC-MS/MS
Sample Preparation (from cell culture):
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well/dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 1 minute and incubate at -80°C for at least 1 hour.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried pellet in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
A reverse-phase C18 column is typically used for separation.
-
The mobile phase often consists of an aqueous solution with a small percentage of an organic solvent (e.g., acetonitrile) and an additive like formic acid to improve ionization.
-
A gradient elution is commonly employed to separate 2-HG from other metabolites.
-
Mass spectrometry is performed in negative ion mode, and the transition of m/z 147 -> 129 is typically monitored for 2-HG.
-
Use a stable isotope-labeled internal standard (e.g., 13C5-2-HG) for accurate quantification.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the mutant IDH1 pathway.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 3. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-1436032 resistance mechanisms in cancer cells
Welcome to the technical support center for BAY-1436032, a pan-mutant IDH1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound and the emergence of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, pan-inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets IDH1 enzymes with mutations at the R132 residue, which are found in various cancers.[3][4] These mutations lead to the production of the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[3][5] this compound inhibits the neomorphic activity of mutant IDH1, thereby reducing 2-HG levels. This reduction in 2-HG can lead to the differentiation of cancer cells and a decrease in cell proliferation.[1][3]
Q2: Which IDH1 mutations is this compound effective against?
This compound is a pan-mutant inhibitor, effective against various IDH1 R132 mutations, including R132H, R132C, R132G, R132L, and R132S.[3][4]
Q3: What are the known resistance mechanisms to IDH1 inhibitors like this compound?
While specific resistance mechanisms to this compound are not extensively documented in the literature, mechanisms observed for other IDH1 inhibitors like ivosidenib are likely relevant. These include:
-
Second-site mutations in the IDH1 gene: Mutations at the dimer interface, such as S280F, can sterically hinder the binding of the inhibitor to the mutant IDH1 enzyme.[6][7]
-
Mutations in the Receptor Tyrosine Kinase (RTK) pathway: Co-occurring mutations in genes like NRAS have been associated with both primary and acquired resistance to IDH1 inhibitors.
-
Isoform switching: In some cases, resistance to an IDH1 inhibitor can be mediated by a switch to dependence on a mutant IDH2 isoform.
In a phase I study of this compound in acute myeloid leukemia (AML), potential resistance mechanisms such as isoform switching and secondary IDH1 mutations were not detected; however, the authors noted that the small number of patients and low response rate may have limited this finding.[8][9]
Troubleshooting Guide
Issue 1: Suboptimal Inhibition of 2-HG Production In Vitro
Potential Cause:
-
Incorrect dosage of this compound.
-
Degradation of the compound.
-
Presence of a resistant subclone in the cell population.
Suggested Solution:
-
Verify Concentration: Confirm the final concentration of this compound in your culture medium. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Compound Integrity: Ensure proper storage of this compound stock solutions (aliquoted and protected from light at -80°C). Prepare fresh dilutions for each experiment.
-
Cell Line Authentication: Verify the identity and purity of your cell line. Screen for the presence of known resistance mutations if suboptimal inhibition persists.
Issue 2: Acquired Resistance to this compound in Long-Term Cultures
Potential Cause:
-
Emergence of second-site IDH1 mutations (e.g., S280F).
-
Activation of bypass signaling pathways (e.g., RTK pathways).
Suggested Solution:
-
Sequence Analysis: Perform sanger or next-generation sequencing of the IDH1 gene in resistant cells to identify potential second-site mutations.
-
Pathway Analysis: Use phosphoproteomics or western blotting to investigate the activation status of key signaling pathways, such as the MAPK and PI3K/AKT pathways.
-
Combination Therapy: Explore the use of combination therapies to overcome resistance. Preclinical studies have shown synergistic effects of this compound with azacitidine or chemotherapy.[10][11]
Issue 3: Unexpected Cell Growth Effects In Vitro
Potential Cause:
-
Off-target effects at high concentrations.
-
Complex cellular responses to metabolic reprogramming.
Suggested Solution:
-
Dose-Response Analysis: Carefully titrate the concentration of this compound to identify a therapeutic window that minimizes off-target effects.
-
Metabolomic Analysis: Perform metabolomic profiling to understand the broader metabolic consequences of IDH1 inhibition in your cell model.
-
Control Cell Lines: Always include IDH1-wildtype cell lines as negative controls to distinguish specific from non-specific effects.
Quantitative Data Summary
| Compound | Cell Line/Mutation | Assay | IC50 | Reference |
| This compound | Mouse hematopoietic cells expressing IDH1-R132H | Intracellular R-2HG production | 60 nM | [12] |
| This compound | Mouse hematopoietic cells expressing IDH1-R132C | Intracellular R-2HG production | 45 nM | [12] |
| This compound | Patient-derived IDH1 mutant AML cells | Colony formation | ~0.1 µM | [5][12] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is a general guideline for developing acquired resistance in IDH1-mutant cancer cell lines.
-
Determine the Initial IC50: Culture the parental IDH1-mutant cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner. A typical increase is 1.5 to 2-fold.
-
Monitor and Passage: Continuously monitor the cells for signs of toxicity and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug.
-
Isolate Resistant Clones: After several months of continuous culture, isolate single-cell clones by limiting dilution or cell sorting.
-
Confirm Resistance: Expand the clones and determine their IC50 for this compound. A significant increase in IC50 (typically >3-fold) compared to the parental cell line indicates the development of resistance.[13]
-
Characterize Resistance Mechanisms: Analyze the resistant clones for genetic mutations (e.g., in IDH1 or RTK pathway genes) and changes in signaling pathways.
Protocol 2: In Vivo Combination Therapy in a Patient-Derived Xenograft (PDX) Model of IDH1-Mutant AML
This protocol is based on preclinical studies demonstrating the efficacy of this compound in combination with other agents.[10][11]
-
PDX Model Establishment: Engraft immunodeficient mice (e.g., NSG) with primary human IDH1-mutant AML cells.
-
Treatment Groups: Once engraftment is confirmed (e.g., by monitoring human CD45+ cells in peripheral blood), randomize mice into the following treatment groups:
-
Monitoring: Monitor tumor burden by tracking the percentage of human CD45+ cells in peripheral blood. Monitor animal health and body weight.
-
Efficacy Endpoints:
-
Mechanism of Action Studies: Analyze bone marrow cells from treated mice for changes in gene expression, protein phosphorylation (e.g., pERK), and differentiation markers.
Visualizations
Caption: Mechanisms of resistance to this compound in cancer cells.
Caption: Workflow for generating this compound resistant cell lines.
Caption: Logic of combination therapy with this compound and Azacitidine.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors. | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 11. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Improving BAY-1436032 bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the mutant IDH1 inhibitor, BAY-1436032. The focus of this guide is to address challenges related to its bioavailability for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective oral pan-inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1).[1][2][3] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG). However, mutations in IDH1, commonly found in certain cancers, lead to a neomorphic activity that converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5][6] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[5] this compound specifically inhibits this mutant IDH1 activity, thereby reducing 2-HG levels, reversing the epigenetic blockade, and inducing differentiation in cancer cells.[1]
Q2: Is this compound orally bioavailable?
A2: Yes, preclinical and clinical studies have demonstrated that this compound is orally bioavailable.[1][2][7] It has been successfully administered orally in mouse models of acute myeloid leukemia (AML) and astrocytoma.[1][7]
Q3: What are the reported effective doses of this compound in preclinical mouse models?
A3: In preclinical studies, this compound has been shown to be effective when administered by oral gavage at doses ranging from 45 mg/kg to 150 mg/kg once daily.[3] At these doses, significant reduction in 2-HG levels, induction of myeloid differentiation, and prolonged survival were observed in xenograft models of IDH1-mutant AML.[3]
Troubleshooting Guide: Improving this compound Bioavailability
Researchers may encounter challenges in achieving consistent and optimal oral bioavailability of this compound in their in vivo models. This guide provides potential reasons for poor bioavailability and suggests formulation strategies to overcome these issues.
Problem: Low or variable plasma concentrations of this compound after oral administration.
Potential Cause 1: Poor Solubility
This compound, like many small molecule inhibitors, may have low aqueous solubility, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.
Solutions:
-
Co-solvents: Employing a mixture of solvents can enhance solubility. Common co-solvents for preclinical oral formulations include Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), and Dimethyl sulfoxide (DMSO).
-
Surfactants: The addition of a non-ionic surfactant can improve wetting and dispersion of the compound. Examples include Tween® 80 and Cremophor® EL.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate.[8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.
Potential Cause 2: Inadequate Formulation Vehicle
The choice of vehicle for oral gavage is critical for ensuring the compound remains in a state suitable for absorption.
Solutions:
-
Screening of Vehicles: A systematic screening of different vehicle compositions should be performed. A common starting point for poorly soluble compounds is a suspension in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose (CMC) with a small percentage of a surfactant like Tween® 80.
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can improve solubility.
Potential Cause 3: First-Pass Metabolism
Solutions:
-
Inhibition of Metabolic Enzymes: While not a formulation strategy, co-administration with inhibitors of relevant cytochrome P450 enzymes could be explored in mechanistic studies, but this would complicate the interpretation of the primary drug's effects.
-
Formulation to Target Lymphatic Absorption: Lipid-based formulations can sometimes promote lymphatic uptake, bypassing the portal circulation and reducing first-pass hepatic metabolism.
Data Presentation
Table 1: In Vitro Potency of this compound
| Mutant IDH1 Isoform | Cell Line | IC50 (nM) |
| IDH1 R132H | Mouse hematopoietic cells | 60 |
| IDH1 R132C | Mouse hematopoietic cells | 45 |
Data extracted from MedchemExpress product information.[3]
Table 2: Recommended Oral Dosing in Preclinical Mouse Models
| Indication | Mouse Model | Dose (mg/kg) | Dosing Schedule | Outcome |
| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | 45 or 150 | Once daily (oral gavage) | Blast clearance, myeloid differentiation, prolonged survival |
Data extracted from a study on the efficacy of this compound in human IDH1 mutant AML.[3]
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation for Oral Gavage
This protocol describes a common method for preparing a suspension of a poorly soluble compound for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Tween® 80
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated dosing syringes and gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle for the planned number of animals and dose.
-
Weigh the appropriate amount of this compound powder.
-
In a mortar, add a small amount of Tween® 80 (e.g., 1-2% of the final volume) to the this compound powder to act as a wetting agent.
-
Triturate the powder with the pestle to form a smooth paste.
-
Gradually add the 0.5% methylcellulose vehicle to the paste while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a beaker with a magnetic stir bar.
-
Stir the suspension continuously on a stir plate to maintain homogeneity before and during dosing.
-
Administer the suspension to mice via oral gavage at the desired dose volume (typically 5-10 mL/kg).
Protocol 2: In Vivo Bioavailability Study Workflow
This protocol outlines the key steps for conducting a pharmacokinetic study to determine the oral bioavailability of a new this compound formulation.
Study Design:
-
Animals: Male or female mice (e.g., C57BL/6 or as required for the disease model), 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., in a solubilizing vehicle like PEG 400/ethanol/water).
-
Group 2: Oral gavage (PO) administration of the test formulation of this compound.
-
-
Dose: A single dose of this compound (e.g., 10 mg/kg for IV and 50 mg/kg for PO).
-
Sample Collection: Serial blood samples collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Procedure:
-
Acclimate animals for at least 3-5 days before the study.
-
Fast animals overnight (with access to water) before dosing.
-
Administer this compound to each group via the designated route.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both IV and PO groups.
-
Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Mandatory Visualization
Caption: Signaling pathway of mutant IDH1 and the mechanism of action of this compound.
Caption: Experimental workflow for an in vivo bioavailability study of this compound.
References
- 1. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Technical Support Center: BAY-1436032 Colony Formation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting colony formation assays using the pan-mutant IDH1 inhibitor, BAY-1436032.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective oral inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1).[1][2] In cancer cells with IDH1 mutations, the mutant enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG).[3] this compound blocks the production of 2-HG, which in turn leads to the induction of cellular differentiation and the inhibition of cell proliferation in tumor cells expressing mutant IDH1.[1][3]
Q2: Which IDH1 mutations is this compound effective against?
This compound is a pan-mutant inhibitor, effective against various IDH1 R132X mutations, including R132H, R132C, R132G, R132L, and R132S.[4]
Q3: What is a typical effective concentration of this compound in a colony formation assay?
The effective concentration of this compound can vary depending on the cell line and the specific IDH1 mutation. However, studies have shown that it can inhibit colony growth by 50% at a concentration of 0.1 µM in sensitive cells.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Q4: How long should I incubate my cells with this compound in a colony formation assay?
The incubation period for a colony formation assay typically ranges from 10 to 14 days, allowing sufficient time for visible colonies to form.[5] The exact duration may need to be optimized based on the growth rate of the specific cell line being used.
Troubleshooting Guide
This guide addresses common issues encountered during colony formation assays with this compound.
Issue 1: No or very few colonies in this compound-treated wells.
| Possible Cause | Suggested Solution |
| High drug concentration: The concentration of this compound may be too high for the specific cell line, leading to complete inhibition of proliferation or cell death. | Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to low micromolar) to determine the IC50 value for your cells. |
| High cell sensitivity: The cell line being used may be particularly sensitive to IDH1 inhibition. | Reduce the initial seeding density of the cells to allow for the potential of smaller colonies to form and be detected. |
| Incorrect cell counting: An inaccurate initial cell count could lead to fewer cells being plated than intended. | Ensure accurate cell counting using a hemocytometer or an automated cell counter before seeding.[6] |
| Sub-optimal culture conditions: Issues with media, serum, or incubator conditions can negatively impact cell growth. | Verify the quality of all reagents and ensure the incubator is properly calibrated for temperature, CO2, and humidity. |
Issue 2: Inconsistent colony size or morphology.
| Possible Cause | Suggested Solution |
| Uneven drug distribution: The compound may not have been mixed thoroughly in the media, leading to concentration gradients across the well. | Ensure proper mixing of this compound in the culture medium before adding it to the cells. |
| Cell clumping: If cells are not a single-cell suspension when plated, they can form aggregates that resemble large colonies. | Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting. Visually inspect the plate after seeding to confirm even cell distribution. |
| Edge effects: Wells on the outer edges of the plate may experience different environmental conditions (e.g., evaporation), affecting colony growth. | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions and fill them with sterile PBS or media instead. |
Issue 3: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Pipetting errors: Inaccurate pipetting of cells or the compound can lead to significant differences between wells. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of cells and media to add to each replicate well. |
| Inconsistent incubation: Disturbing the plates during the incubation period can affect colony formation. | Minimize handling of the plates during incubation. If media changes are necessary, perform them carefully and consistently across all plates. |
| Contamination: Bacterial or fungal contamination can inhibit or alter cell growth. | Practice strict aseptic techniques throughout the experiment. Regularly check for signs of contamination. |
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in different cellular models.
| Cell Line/Model | IDH1 Mutation | Assay | IC50 | Reference |
| Mouse hematopoietic cells | IDH1 R132H | 2-HG Production | 60 nM | [5] |
| Mouse hematopoietic cells | IDH1 R132C | 2-HG Production | 45 nM | [5] |
| Patient-derived IDH1 mutant AML cells | Various R132 mutations | Colony Growth | 0.1 µM | [5] |
| Primary human IDH1 mutant AML cells | Various R132 mutations | Colony Formation | 100 nM | [7] |
Experimental Protocols
Detailed Protocol for a Colony Formation Assay with this compound
This protocol outlines the key steps for performing a colony formation assay to assess the long-term effects of this compound on cell proliferation.
Materials:
-
Cell line with a known IDH1 mutation
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in 6-well plates at a predetermined optimal density (typically 200-1000 cells per well).
-
Allow cells to attach overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days.
-
Monitor the plates for colony formation every 2-3 days. If necessary, replace the medium with fresh medium containing the respective treatments every 3-4 days.
-
-
Fixing and Staining:
-
After the incubation period, gently wash the wells with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 ml of Crystal Violet staining solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Gently wash the wells with water several times until the excess stain is removed.
-
Allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
The results can be expressed as a percentage of the number of colonies in the vehicle-treated control wells.
-
Visualizations
Caption: Mechanism of action of this compound in cells with mutant IDH1.
Caption: Experimental workflow for a colony formation assay with this compound.
Caption: Troubleshooting decision tree for this compound colony formation assays.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ossila.com [ossila.com]
- 7. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BAY-1436032 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-1436032, a potent and selective pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, pan-inhibitor of mutant forms of the metabolic enzyme isocitrate dehydrogenase 1 (IDH1).[1][2] In tumor cells harboring IDH1 mutations (e.g., R132H, R132C, R132G, R132L, R132S), the mutant enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[3] this compound specifically inhibits the activity of these IDH1 mutant forms, thereby preventing the production of 2-HG.[1][2] This reduction in 2-HG levels leads to the induction of cellular differentiation and inhibition of proliferation in tumor cells with IDH1 mutations.[1][2][3]
Q2: What is the primary readout for assessing this compound activity in vitro and in vivo?
A2: The primary and most direct readout for this compound activity is the measurement of D-2-hydroxyglutarate (2-HG) levels. A dose-dependent reduction in 2-HG is the key pharmacodynamic biomarker of target engagement.[2] This can be measured in cell culture supernatants, cell lysates, plasma, or tumor tissue.
Q3: Is this compound selective for mutant IDH1?
A3: Yes, this compound is highly selective for mutant IDH1 over wild-type IDH1 and IDH2. For example, the IC50 for mutant IDH1 (R132H and R132C) is 0.015 µM, while the IC50 for wild-type IDH1 is 20 µM and for wild-type IDH2 is >100 µM.[4]
II. Troubleshooting Guides
A. In Vitro Assay Troubleshooting
Q4: I am not observing a clear dose-dependent decrease in 2-HG levels in my cell-based assay. What could be the issue?
A4: Several factors could contribute to this issue:
-
Cell Line Authenticity and Mutation Status: Confirm the IDH1 mutation status of your cell line. The presence of the specific R132X mutation is essential for this compound activity.
-
Assay Sensitivity: Ensure your 2-HG detection method (e.g., LC-MS/MS) is sensitive enough to detect changes in 2-HG levels. It is crucial to distinguish between the D- and L-enantiomers of 2-HG, as mutant IDH1 specifically produces D-2-HG.[1][5]
-
Drug Solubility and Stability: this compound is soluble in DMSO and ethanol.[6] Ensure the drug is fully dissolved and that the final concentration of the solvent in your culture medium is not affecting cell viability. Prepare fresh dilutions of the compound for each experiment.
-
Treatment Duration: The time required to observe a significant decrease in 2-HG levels can vary between cell lines. An initial time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.
-
High Intra- and Intersubject Variability: Be aware that high variability in pharmacokinetic parameters has been observed in clinical studies.[7] This may also translate to in vitro experiments. Increase the number of replicates to ensure statistical power.
Q5: My colony formation assay results are inconsistent. What are some common pitfalls?
A5: Colony formation assays can be prone to variability. Consider the following:
-
Cell Seeding Density: The optimal seeding density is critical and cell-line dependent. Too many cells can lead to confluent growth, making colony counting impossible, while too few may result in no colony formation. A titration of cell numbers is recommended.[8][9]
-
Single-Cell Suspension: Ensure you have a true single-cell suspension before plating. Cell clumps will lead to the misinterpretation of colony formation.
-
Agar Temperature: If using a soft agar assay, the temperature of the agar when mixing with the cells is crucial. Agar that is too hot will kill the cells.[8]
-
Edge Effects: Colonies sometimes preferentially grow along the edges of the well. To minimize this, ensure even distribution of the cell suspension by gentle swirling in a cross pattern (back-and-forth and side-to-side) rather than a circular motion.[9]
-
Proliferative Burst: Inhibition of mutant IDH1 can sometimes lead to a transient "proliferative burst" as the differentiation block is released.[10] This may initially appear as increased colony formation before the anti-proliferative effects take over.
Q6: I am not seeing the expected induction of differentiation markers (e.g., CD14, CD15) by flow cytometry.
A6:
-
Time Course: The induction of differentiation can be a relatively slow process. It is advisable to perform a time-course experiment (e.g., 4, 7, 10 days) to identify the optimal time point for observing changes in differentiation markers.
-
Cell Line Specificity: The specific differentiation markers that are upregulated can be cell-lineage dependent. Confirm the expected markers for your cell model.
-
Antibody Titration and Gating Strategy: Properly titrate your flow cytometry antibodies and establish a clear gating strategy based on unstained and isotype controls to accurately identify positive populations.
-
Differentiation Syndrome: In some cases, rapid induction of differentiation can lead to a phenomenon known as "differentiation syndrome," which can have complex effects on cell populations.[11]
B. In Vivo Experiment Troubleshooting
Q7: I am observing high variability in tumor 2-HG levels and tumor growth in my animal model.
A7:
-
Drug Formulation and Administration: For oral administration, this compound can be formulated in 2-(hydroxypropyl)-β-cyclodextrin (HP-β-CD).[8] Ensure the formulation is homogenous and administered consistently.
-
Pharmacokinetics: this compound has a relatively short half-life.[7][12] The timing of sample collection relative to the last dose is critical for accurately assessing 2-HG levels.
-
Tumor Heterogeneity: Patient-derived xenograft (PDX) models can exhibit significant heterogeneity.[13] Increasing the number of animals per group can help to account for this variability.
-
Baseline 2-HG Levels: In some tumor types, such as glioma, baseline plasma 2-HG levels may not be significantly elevated, making it difficult to assess target inhibition systemically. In such cases, direct measurement of 2-HG in tumor tissue is necessary.[7]
III. Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Cell Line/Enzyme | Mutation | Assay | Endpoint | IC50 | Reference |
| IDH1R132H (enzyme) | R132H | Biochemical | Inhibition | 0.015 µM | [4] |
| IDH1R132C (enzyme) | R132C | Biochemical | Inhibition | 0.015 µM | [4] |
| Wild-type IDH1 (enzyme) | Wild-type | Biochemical | Inhibition | 20 µM | [4] |
| Wild-type IDH2 (enzyme) | Wild-type | Biochemical | Inhibition | >100 µM | [4] |
| Mouse hematopoietic cells | IDH1R132H | 2-HG Production | R-2HG Inhibition | 60 nM | [5] |
| Mouse hematopoietic cells | IDH1R132C | 2-HG Production | R-2HG Inhibition | 45 nM | [5] |
| LN-229 glioblastoma cells | IDH1R132H (overexpression) | 2-HG Production | 2-HG Inhibition | 73 nM | [4] |
| HCT116 colorectal carcinoma cells | IDH1R132H (overexpression) | 2-HG Production | 2-HG Inhibition | 47 nM | [4] |
| HT-1080 sarcoma cells | IDH1R132C (endogenous) | 2-HG Production | 2-HG Inhibition | 135 nM | [4] |
| Primary human AML cells | IDH1 mutant | Colony Formation | Growth Inhibition | ~100 nM | [9][14] |
Table 2: In Vivo Dose-Response of this compound in a PDX Mouse Model of IDH1R132C AML
| Dose (oral, once daily) | Endpoint | Time Point | Result | Reference |
| 45 mg/kg | R-2HG serum levels | 24 hours | 5-fold reduction | [1] |
| 90 mg/kg | R-2HG serum levels | 24 hours | 6-fold reduction | [1] |
| 150 mg/kg | R-2HG serum levels | 24 hours | 7.5-fold reduction | [1] |
| 150 mg/kg | R-2HG serum levels | Long-term | Nearly complete suppression | [1][5] |
| 150 mg/kg | Survival | End of study | Significantly prolonged survival | [1] |
IV. Experimental Protocols
A. 2-HG Measurement by LC-MS/MS
-
Sample Preparation:
-
Cell Culture Supernatant/Lysate: Collect supernatant or lyse cells. Add a stable isotope-labeled internal standard (e.g., D-2-HG-13C5).
-
Plasma/Serum/Tissue: Collect blood and separate plasma/serum, or homogenize tissue. Add internal standard.
-
-
Metabolite Extraction: Precipitate proteins using a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge to pellet the precipitate.
-
Derivatization (Optional but Recommended for Enantiomer Separation): To distinguish between D-2-HG and L-2-HG, derivatize the extracted metabolites using a chiral derivatizing agent.[5]
-
LC-MS/MS Analysis:
-
Inject the supernatant containing the extracted and derivatized metabolites onto a reverse-phase liquid chromatography column.
-
Couple the LC system to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for 2-HG and the internal standard.
-
-
Data Analysis: Quantify 2-HG levels by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.[15]
B. Cellular Differentiation Assay by Flow Cytometry
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a dose range of this compound or vehicle control for the predetermined optimal duration.
-
Cell Harvesting and Staining:
-
Harvest cells and wash with PBS.
-
Resuspend cells in a staining buffer (e.g., PBS with 2% FBS).
-
Add fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD14, CD15) and a viability dye. Include isotype controls.
-
Incubate on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend in staining buffer and acquire data on a flow cytometer.
-
Gate on live, single cells and quantify the percentage of cells expressing the differentiation markers.
-
C. Colony Formation Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Perform a cell count and determine viability.
-
Seed a low number of cells (e.g., 500-1000 cells per well of a 6-well plate) in complete medium.
-
-
Treatment: Allow cells to adhere overnight, then replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
Colony Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid.
-
Stain the colonies with a crystal violet solution.
-
Wash away excess stain with water and allow the plates to dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
V. Visualizations
Caption: Mutant IDH1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for this compound dose-response optimization.
References
- 1. pnas.org [pnas.org]
- 2. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Releasing the Block: Setting Differentiation Free with Mutant IDH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differentiating the Differentiation Syndrome Associated with IDH Inhibitors in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: BAY-1436032 and Ivosidenib for the Treatment of IDH1-Mutant Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two inhibitors targeting isocitrate dehydrogenase 1 (IDH1) mutations in acute myeloid leukemia (AML): BAY-1436032 and the FDA-approved drug, ivosidenib. This analysis is based on publicly available preclinical and clinical data to inform research and development decisions.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are found in approximately 6% to 10% of patients with acute myeloid leukemia (AML).[1] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts cellular metabolism and epigenetic regulation, ultimately impairing myeloid differentiation and promoting leukemogenesis.[2][3] Both this compound and ivosidenib are small molecule inhibitors designed to target the mutated IDH1 enzyme, reduce 2-HG levels, and restore normal cellular differentiation.[2][4] However, their clinical development and efficacy profiles show notable differences.
Mechanism of Action
Both molecules are inhibitors of the mutated IDH1 enzyme. Upon administration, they specifically bind to the mutant IDH1 protein, blocking its neomorphic activity of converting alpha-ketoglutarate (α-KG) to 2-HG.[3][4] The reduction in 2-HG levels is intended to relieve the inhibition of α-KG-dependent dioxygenases, leading to epigenetic reprogramming, induction of myeloid differentiation, and a reduction in leukemic blasts.[2][4]
This compound is described as a pan-mutant IDH1 inhibitor, suggesting activity against a range of IDH1 mutations.[4][5] Ivosidenib is also a potent and selective inhibitor of the mutated IDH1 enzyme.[3][6]
Preclinical and Clinical Efficacy
A direct head-to-head clinical trial comparing this compound and ivosidenib has not been conducted. The following tables summarize their performance based on independent studies.
Table 1: Preclinical Efficacy
| Parameter | This compound | Ivosidenib |
| Cellular Activity | Inhibits R-2HG production in cells with IDH1R132H or IDH1R132C mutations with IC50s of 60 and 45 nM, respectively.[7] Induces myeloid differentiation of AML cells carrying various IDH1R132 mutations.[5] | Inhibits selected IDH1 R132 mutants at much lower concentrations than wild-type IDH1 in vitro.[2] Decreased 2-HG levels, reduced blast counts, and increased percentages of mature myeloid cells in blood samples from patients with AML with mutated IDH1 ex vivo.[2] |
| In Vivo Activity (Xenograft Models) | Led to leukemic blast clearance, myeloid differentiation, depletion of leukemic stem cells, and prolonged survival in patient-derived xenograft (PDX) models of IDH1 mutant AML.[5] | Data from patient samples in clinical trials demonstrates in vivo activity.[6] |
Table 2: Clinical Trial Data in Relapsed/Refractory (R/R) IDH1-Mutant AML (Monotherapy)
| Parameter | This compound (Phase I)[8][9] | Ivosidenib (Phase I)[6] |
| Number of Patients | 27 | 179 |
| Overall Response Rate (ORR) | 15% (4/27) | 41.6% |
| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | Not explicitly reported, 1 CRp (CR with incomplete platelet recovery) | 30.4% |
| Median Duration of Response | Not reported | 6.5 months |
| Median Treatment Duration | 3.0 months (for all subjects) | Not explicitly reported for all subjects |
| Key Outcomes | The low overall response rate and incomplete target inhibition did not support further clinical development as a monotherapy in AML.[8] | Led to FDA approval for the treatment of R/R AML with a susceptible IDH1 mutation.[6] |
Table 3: Clinical Trial Data in Newly Diagnosed IDH1-Mutant AML (in Combination with Azacitidine)
| Parameter | This compound | Ivosidenib (AGILE Phase III Study)[1][10][11] |
| Study Design | Preclinical studies have shown synergistic activity with azacitidine in PDX models.[12] A Phase I clinical trial in combination with azacitidine was ongoing.[12] | Randomized, double-blind, placebo-controlled |
| Treatment Arms | N/A (Clinical data not available) | Ivosidenib + Azacitidine vs. Placebo + Azacitidine |
| Median Overall Survival (OS) | N/A | 24.0 - 29.3 months (vs. 7.9 months with placebo + azacitidine) |
| Complete Remission (CR) Rate | N/A | ~47% (vs. ~15% with placebo + azacitidine) |
| Event-Free Survival (EFS) | N/A | Significantly improved compared to placebo + azacitidine |
Safety and Tolerability
This compound: In the Phase I study in AML, this compound was reported to be safe, and a maximum tolerated dose was not identified.[8]
Ivosidenib: Common adverse events include differentiation syndrome, QTc interval prolongation, fatigue, nausea, diarrhea, and arthralgia.[2][6] Differentiation syndrome is a serious and potentially fatal adverse reaction associated with rapid proliferation and differentiation of myeloid cells.[2]
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the following methodologies are commonly employed to evaluate IDH1 inhibitors.
Measurement of 2-HG Levels
-
Method: Liquid chromatography-mass spectrometry (LC-MS) is the standard method for quantifying 2-HG levels in plasma, urine, or cell lysates.
-
Workflow:
-
Sample collection (plasma, cells).
-
Protein precipitation and extraction of metabolites.
-
Separation of D-2-HG and L-2-HG enantiomers using a chiral chromatography column.
-
Detection and quantification by a mass spectrometer.
-
References
- 1. Ivosidenib Plus Chemotherapy to Treat AML with IDH1 Mutation - NCI [cancer.gov]
- 2. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 3. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AGILE: Long-term results of ivosidenib vs placebo in IDH1-mutated newly diagnosed AML [aml-hub.com]
- 11. Increase in Overall Survival in IDH-1 Mutated AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 12. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
Unveiling Myeloid Differentiation: A Comparative Analysis of BAY-1436032 and Alternative Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY-1436032 and other therapeutic agents in inducing myeloid differentiation. This analysis is supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
This compound has emerged as a novel pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor that promotes myeloid differentiation in acute myeloid leukemia (AML) cells harboring IDH1 mutations.[1][2][3][4][5] Its mechanism of action centers on the inhibition of the oncometabolite D-2-hydroxyglutarate (2-HG), which is produced by mutated IDH1 enzymes.[4][6] Elevated levels of 2-HG are known to cause DNA and histone hypermethylation, leading to a block in cellular differentiation.[4] By reducing 2-HG levels, this compound effectively restores normal hematopoietic differentiation.[1][2][4]
This guide will compare the performance of this compound with other key agents known to induce myeloid differentiation: Ivosidenib, another mutant IDH1 inhibitor; Enasidenib, a mutant IDH2 inhibitor; All-trans retinoic acid (ATRA), a standard differentiation-inducing agent; and Panobinostat, a pan-histone deacetylase (HDAC) inhibitor.
Comparative Efficacy in Inducing Myeloid Differentiation
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in promoting myeloid differentiation in relevant preclinical and clinical models.
| Agent | Target | Cell Lines/Model | Key Differentiation Markers Upregulated | Effect on Colony Formation | In Vivo Efficacy | Reference |
| This compound | Pan-mutant IDH1 | Primary human IDH1-mutant AML cells | CD14, CD15 | 50% inhibition at 0.1 µM in IDH1-mutant AML cells | Led to leukemic blast clearance and myeloid differentiation in patient-derived xenograft (PDX) models. | [4][5][7] |
| Ivosidenib | Mutant IDH1 | Blood samples from AML patients with mutated IDH1 | Increased percentages of mature myeloid cells | Reduced blast counts | Decreased 2-HG levels and induced myeloid differentiation in mouse xenograft models of IDH1-mutated AML. | [8][9] |
| Enasidenib | Mutant IDH2 | AML cells in xenograft models | CD11b, CD14, CD15, CD24 | Not specified | Reduced blast counts and induced myeloid differentiation in a human AML xenograft mouse model. | [10] |
| All-trans retinoic acid (ATRA) | Retinoic acid receptors (RAR, RXR) | HL-60, KG-1, THP-1 human myeloid leukemia cell lines; primary APL cells | CD11b | Induced cellular differentiation and growth inhibition. | Differentiated immature myeloid cells into mature dendritic cells, macrophages, and granulocytes in vivo in mice. | [11][12][13] |
| Panobinostat | Pan-HDAC | Not specified for differentiation markers | Not specified | Inhibits cell proliferation in multiple myeloma cells. | Showed activity in myeloid malignancies. | [14][15] |
Clinical Response in AML
| Agent | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRp) | Median Treatment Duration | Reference |
| This compound | 27 patients with mutant IDH1 AML | 15% (4/27) | 1 CRp | 3.0 months (all subjects), 6.0 months (responders) | [16][17] |
| Enasidenib | Relapsed or refractory IDH2-mutated AML | 40% | 19% CR | Median overall survival of 9.3 months (19.7 months in patients achieving CR). | [10] |
| Panobinostat (in combination with Azacitidine) | High-risk MDS/AML patients | 31% (AML), 50% (MDS) | Not specified | Median of 6 cycles | [18] |
Signaling Pathways and Mechanisms of Action
The induction of myeloid differentiation by these agents is mediated through distinct signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Flow Cytometry for Myeloid Differentiation Markers
Objective: To quantify the expression of cell surface markers indicative of myeloid differentiation.
Protocol:
-
Cell Preparation: Harvest primary AML cells or cell lines and wash with PBS containing 2% FBS.
-
Antibody Staining: Resuspend cells in staining buffer and incubate with fluorescently conjugated monoclonal antibodies against myeloid markers such as CD11b, CD14, and CD15 for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend cells in a suitable buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to quantify the percentage of cells expressing the differentiation markers.
Colony-Forming Cell (CFC) Assay
Objective: To assess the effect of the compounds on the proliferative capacity and differentiation of hematopoietic progenitors.
Protocol:
-
Cell Plating: Plate mononuclear cells from patient samples in duplicate in methylcellulose medium (e.g., MethoCult H4100) supplemented with a cocktail of cytokines (e.g., IL-3, GM-CSF, SCF, FLT3-ligand, EPO).
-
Compound Treatment: Add the test compound (e.g., this compound) or vehicle control to the methylcellulose mixture.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Colony Counting: After 10 to 14 days, evaluate colonies microscopically based on standard morphological criteria.
-
Data Analysis: Calculate the number of colonies and express it as a percentage of the vehicle-treated control.
Morphological Assessment of Differentiation
Objective: To visually assess changes in cell morphology consistent with myeloid differentiation.
Protocol:
-
Cell Preparation: Culture primary AML cells or cell lines with the test compound or vehicle.
-
Cytospin Preparation: Prepare cytospin slides of the treated cells.
-
Staining: Stain the slides with May-Grünwald-Giemsa or a similar stain.
-
Microscopic Examination: Examine the slides under a light microscope to observe morphological changes such as nuclear condensation, decreased nuclear-to-cytoplasmic ratio, and the appearance of granules, which are indicative of myelomonocytic maturation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the myeloid differentiation potential of a test compound.
References
- 1. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]
- 4. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malone.bioquant.uni-heidelberg.de [malone.bioquant.uni-heidelberg.de]
- 6. Targeting Mutant IDH1 with BAY 1436032: A Promising Therapeutic Approach for Cancer [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 10. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. All-trans-retinoic acid improves differentiation of myeloid cells and immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Efficacy of Panobinostat for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Panobinostat in lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual epigenetic targeting with panobinostat and azacitidine in acute myeloid leukemia and high-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
BAY-1436032: A Comparative Analysis of Selectivity for Mutant IDH1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational pan-mutant IDH1 inhibitor, BAY-1436032, focusing on its selectivity against wild-type isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2). The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
High Selectivity of this compound for Mutant IDH1
This compound is an orally available small molecule inhibitor that demonstrates high potency and selectivity for various mutant forms of IDH1, including the prevalent R132H and R132C mutations.[1][2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The compound specifically targets the neomorphic activity of mutant IDH1, which catalyzes the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG is implicated in the pathogenesis of various cancers by interfering with α-KG-dependent enzymes, leading to epigenetic dysregulation and a block in cellular differentiation.[4]
Experimental data consistently shows that this compound is significantly more potent against mutant IDH1 enzymes compared to their wild-type counterparts and wild-type IDH2.[1] This high degree of selectivity is a key differentiator for this inhibitor.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various IDH enzymes, providing a clear quantitative comparison of its selectivity.
| Enzyme Target | IC50 (µM) | Reference |
| Mutant IDH1 | ||
| IDH1 R132H | 0.015 | [1] |
| IDH1 R132C | 0.015 | [1] |
| Wild-Type IDH | ||
| Wild-Type IDH1 | 20 | [1] |
| Wild-Type IDH2 | >100 | [1] |
Note: A lower IC50 value indicates greater potency. The data clearly illustrates the high selectivity of this compound for mutant IDH1 over wild-type IDH1 and IDH2.
Mechanism of Action: Selective Inhibition of Mutant IDH1
This compound functions as an allosteric inhibitor, binding to a site distinct from the active site of the mutant IDH1 enzyme. This binding induces a conformational change that prevents the enzyme from converting α-ketoglutarate to 2-hydroxyglutarate. This selective inhibition leads to a reduction in intracellular 2-HG levels, which in turn can restore normal cellular differentiation and inhibit tumor growth in cancers driven by IDH1 mutations.[3][4]
Caption: Mechanism of this compound selective inhibition of mutant IDH1.
Experimental Protocols
The determination of the inhibitory activity of this compound is typically performed using biochemical enzyme assays. Below are detailed methodologies for assessing the activity of wild-type and mutant IDH1 and IDH2.
Protocol for Mutant IDH1 (R132H/R132C) Enzymatic Assay
This protocol is adapted from established methods for measuring the NADPH-dependent reduction of α-ketoglutarate to 2-hydroxyglutarate by mutant IDH1 enzymes.
Materials:
-
Recombinant human IDH1-R132H or IDH1-R132C enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% BSA, and 1 mM DTT
-
α-Ketoglutarate (α-KG)
-
NADPH
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate (black, flat-bottom)
-
Microplate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add 50 µL of the diluted this compound solution to the appropriate wells. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of a solution containing the mutant IDH1 enzyme and NADPH in Assay Buffer to each well. The final concentrations should be optimized, but typical starting points are 20-50 ng/well for the enzyme and 10-50 µM for NADPH.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of a solution of α-KG in Assay Buffer to each well. The final concentration of α-KG should be at or near its Km value (typically 1-5 mM).
-
Immediately begin monitoring the decrease in NADPH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. Readings should be taken every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence decay curve) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol for Wild-Type IDH1 and IDH2 Enzymatic Assay
This protocol measures the NADP+-dependent oxidation of isocitrate to α-ketoglutarate by wild-type IDH1 or IDH2.
Materials:
-
Recombinant human wild-type IDH1 or IDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% BSA, and 1 mM DTT
-
DL-Isocitrate
-
NADP+
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate (UV-transparent or black)
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound as described for the mutant IDH1 assay.
-
In a 96-well plate, add 50 µL of the diluted this compound solution to the appropriate wells, including controls.
-
Add 25 µL of a solution containing the wild-type IDH1 or IDH2 enzyme in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of a solution containing DL-Isocitrate and NADP+ in Assay Buffer. Final concentrations are typically in the range of 100-500 µM for isocitrate and 50-200 µM for NADP+.
-
Immediately monitor the increase in NADPH production by measuring the absorbance at 340 nm or fluorescence at Ex/Em of 340/460 nm.
-
Calculate the initial reaction rates and determine the IC50 values as described for the mutant IDH1 assay.
Conclusion
This compound is a potent and highly selective inhibitor of mutant IDH1 enzymes. The substantial difference in its inhibitory activity against mutant IDH1 versus wild-type IDH1 and IDH2, as demonstrated by the IC50 values, underscores its potential as a targeted therapeutic agent. The provided experimental protocols offer a framework for researchers to independently verify these findings and further explore the activity of this compound and other IDH inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BAY-1436032: A Comparative Guide for Researchers
BAY-1436032, a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), has demonstrated significant therapeutic potential in preclinical models of various cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma. This guide provides a comprehensive comparison of this compound's effects across different cell lines, supported by experimental data and detailed protocols to aid researchers in their study of this promising anti-cancer agent.
Data Summary: In Vitro Efficacy of this compound
The inhibitory effects of this compound have been evaluated in a range of cancer cell lines harboring IDH1 mutations. The compound has shown potent, double-digit nanomolar efficacy in inhibiting the enzymatic activity of various IDH1-R132X mutants.[1] A key downstream effect of mIDH1 inhibition is the reduction of the oncometabolite 2-hydroxyglutarate (2-HG), which has been consistently observed across different cell types treated with this compound.
| Cell Line | Cancer Type | IDH1 Mutation | Assay | IC50 | Reference |
| Engineered Mouse Hematopoietic Cells | - | IDH1 R132H | 2-HG Production | 60 nM | [2] |
| Engineered Mouse Hematopoietic Cells | - | IDH1 R132C | 2-HG Production | 45 nM | [2] |
| Primary Human AML Cells | Acute Myeloid Leukemia | Various R132 mutations | Colony Formation | 100 nM | [3] |
| NCH551b | Glioblastoma | IDH1 R132H | Cell Viability | Reduction Observed | [4] |
| HT1080 | Fibrosarcoma | IDH1 R132C | 2-HG Production | Reduction Observed | [5] |
| Patient-Derived Glioma Cells | Glioma | IDH1 R132H | 2-HG Production | Reduction Observed | [1] |
| Patient-Derived Intrahepatic Cholangiocarcinoma Cells | Intrahepatic Cholangiocarcinoma | IDH1 Mutation | 2-HG Production | Reduction Observed | [1] |
Note: For some cell lines, specific IC50 values for cell viability are not available in the public domain, as studies have focused on the reduction of 2-HG and induction of differentiation. Doses over 10 µM have been noted to cause general toxicity in both IDH-mutant and wild-type glioma cells.[6]
Signaling Pathways and Experimental Workflows
This compound primarily exerts its effect through the inhibition of mutant IDH1, leading to a cascade of downstream events. The primary mechanism involves the reduction of the oncometabolite 2-HG, which in turn alleviates the block on cellular differentiation. In combination with other agents, this compound has been shown to synergistically inhibit the MAPK/ERK and Rb/E2F signaling pathways, which are crucial for cell survival and proliferation.[4][7]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. malone.bioquant.uni-heidelberg.de [malone.bioquant.uni-heidelberg.de]
- 3. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 4. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synergistic Potential of BAY-1436032: A Comparative Guide to Combination Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical synergistic and additive effects of BAY-1436032, a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), when used in combination with other anticancer agents. The data presented herein is collated from various preclinical studies, offering a comparative analysis of combination strategies in both hematological malignancies and solid tumors.
Introduction to this compound
This compound is an orally available small molecule that specifically targets mutated forms of the IDH1 enzyme.[1] In cancer cells harboring IDH1 mutations, the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] High levels of 2-HG interfere with α-KG-dependent enzymes, leading to epigenetic alterations, such as DNA and histone hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.[2][3] this compound acts by inhibiting the production of 2-HG, thereby inducing differentiation of malignant cells and impeding tumor growth.[2][4] While this compound has shown promise as a monotherapy, its true potential may lie in combination with other anticancer drugs to enhance efficacy and overcome resistance.[5][6][7]
Synergistic Effects of this compound in Acute Myeloid Leukemia (AML)
Preclinical studies have demonstrated significant synergistic activity of this compound with standard-of-care agents in IDH1-mutant AML models.
Combination with Azacitidine
The combination of this compound with the hypomethylating agent azacitidine has shown strong synergistic effects in preclinical models of IDH1-mutant AML.[7][8] Simultaneous administration of both drugs is crucial for maximizing the anti-leukemic activity.[7][9]
| Treatment Group | Median Survival (days) | Fold Depletion of Leukemia Stem Cells (LSCs) vs. Control | Key Findings |
| Vehicle | 139[9] | 1 | - |
| Azacitidine | 188[9] | 4.1[10] | Moderate survival benefit. |
| This compound | 220[9] | 117[10] | Significant survival benefit over vehicle and azacitidine alone. |
| Sequential this compound and Azacitidine | 299[9] | 470[8] | Improved survival over monotherapy. |
| Simultaneous this compound and Azacitidine | Not Reached (5 of 6 mice survived to 300 days) [9] | 33,150 [8] | Strong synergistic effect, leading to a significant survival advantage and profound LSC depletion. [8] |
Combination with Conventional Chemotherapy
In a patient-derived xenograft (PDX) model of IDH1-mutant AML, the simultaneous combination of this compound with a standard chemotherapy regimen of cytarabine and doxorubicin resulted in a significant survival advantage compared to either treatment alone.[5]
| Treatment Group | Median Survival (days) | Key Findings |
| Vehicle | 173[5] | - |
| Chemotherapy (Cytarabine + Doxorubicin) | 206[5] | Modest increase in survival. |
| This compound | 325[5] | Significant survival benefit over vehicle and chemotherapy. |
| Sequential this compound and Chemotherapy | 340[5] | No significant difference in survival compared to this compound alone.[5] |
| Simultaneous this compound and Chemotherapy | Not Reached (5 of 8 mice survived to 400 days) [5] | Demonstrated a substantial improvement in survival, indicating an additive or synergistic effect. [5] |
Additive and Synergistic Effects of this compound in Solid Tumors
Preclinical studies in various solid tumor xenograft models have also highlighted the potential of this compound in combination therapies, showing both additive and synergistic anti-tumor efficacy.[6]
| Combination Drug | Cancer Type (Model) | Observed Effect | Key Findings |
| Cisplatin | Sarcoma (HT1080 xenograft) | Synergistic | The combination of this compound with cisplatin showed a synergistic anti-tumor effect in an IDH1-mutant sarcoma model.[6] |
| Refametinib (MEK inhibitor) | Sarcoma (HT1080 xenograft) | Synergistic | A synergistic effect was observed when this compound was combined with the MEK inhibitor refametinib in a sarcoma model.[6] |
| Refametinib (MEK inhibitor) | Melanoma (PDX model) | Additive | In a melanoma patient-derived xenograft model with an IDH1R132C mutation, the combination of this compound and refametinib had an additive anti-tumor efficacy.[6] |
| Everolimus (mTOR inhibitor) | Sarcoma (HT1080 xenograft) | Additive | The combination of this compound with everolimus resulted in additive anti-tumor activity in a sarcoma xenograft model.[6] |
| Everolimus (mTOR inhibitor) | Intrahepatic Cholangiocarcinoma (ICC) (PDX model) | Additive | Additive efficacy was also observed with the combination of this compound and everolimus in an IDH1-mutant ICC xenograft model.[6] |
| Gemcitabine | Intrahepatic Cholangiocarcinoma (ICC) (PDX model) | Additive | An additive anti-tumor effect was noted with the combination of this compound and gemcitabine in an ICC xenograft model.[6] |
| Cisplatin | Intrahepatic Cholangiocarcinoma (ICC) (PDX model) | Additive | The combination of this compound and cisplatin also demonstrated additive efficacy in an ICC xenograft model.[6] |
Experimental Protocols
In Vivo Patient-Derived Xenograft (PDX) Model for Drug Synergy Assessment in AML
This protocol outlines a general procedure for establishing and utilizing AML PDX models to evaluate the synergistic effects of this compound in combination with other anticancer agents.
-
Animal Model: Immunocompromised mice, such as NOD/SCID/IL2Rγnull (NSG) mice, are typically used to support the engraftment of human AML cells.
-
Cell Preparation and Transplantation:
-
Primary AML patient cells with a confirmed IDH1 mutation are thawed and prepared in a suitable buffer like PBS.
-
A specific number of viable cells (e.g., 0.6–1.0 × 10^6) are injected intravenously into each mouse.
-
-
Engraftment Monitoring:
-
Engraftment of human AML cells is monitored by weekly retro-orbital blood collection and flow cytometry analysis for human CD45+ cells.
-
-
Treatment Administration:
-
Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), mice are randomized into treatment groups.
-
This compound is typically administered orally once daily.
-
The combination drug (e.g., azacitidine, cytarabine) is administered according to its established preclinical dosing schedule and route (e.g., subcutaneous or intravenous).
-
For simultaneous treatment, both drugs are administered on the same day, while for sequential treatment, one drug is administered for a defined period followed by the other.
-
-
Efficacy Endpoints:
-
Survival: Mice are monitored daily, and survival is recorded. The primary endpoint is typically median or overall survival.
-
Leukemic Burden: The percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen is measured at specified time points and at the end of the study.
-
Leukemia Stem Cell (LSC) Frequency: At the end of the initial treatment, bone marrow cells from each treatment group are transplanted in limiting dilutions into secondary recipient mice to determine the LSC frequency.
-
In Vitro Colony Formation Assay for Synergy Assessment
This protocol describes a method to assess the synergistic effects of this compound and a combination partner on the clonogenic growth of AML cells.
-
Cell Culture:
-
Primary IDH1-mutant AML cells are cultured in a semi-solid medium, such as methylcellulose-based medium, supplemented with appropriate growth factors.
-
-
Drug Treatment:
-
Cells are treated with a range of concentrations of this compound alone, the combination drug alone, and the two drugs in combination at a constant ratio.
-
-
Colony Formation:
-
The cells are incubated for 10-14 days to allow for colony formation.
-
-
Quantification and Synergy Analysis:
-
Colonies are stained and counted.
-
The percentage of colony growth inhibition relative to the vehicle control is calculated for each treatment condition.
-
The synergistic, additive, or antagonistic effects of the drug combination are quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[9]
-
Signaling Pathways and Mechanisms of Synergy
The strong synergy observed between this compound and azacitidine is mediated through the inhibition of the MAPK/ERK and RB/E2F signaling pathways, which are critical for cell survival and proliferation.[8] This dual targeting of epigenetic and key signaling pathways appears to be a highly effective strategy for eradicating IDH1-mutant AML cells, including the leukemia stem cell population.
Conclusion
The preclinical data strongly support the investigation of this compound in combination with other anticancer agents. In IDH1-mutant AML, the simultaneous combination of this compound with azacitidine or conventional chemotherapy demonstrates significant synergistic or additive effects, leading to prolonged survival and depletion of leukemia stem cells. In solid tumors, this compound shows promise in combination with a range of targeted therapies and chemotherapies, warranting further investigation to quantify these effects and identify optimal combination strategies. These findings provide a strong rationale for the clinical evaluation of this compound-based combination therapies in patients with IDH1-mutant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with Refametinib plus Sorafenib in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] The mTOR inhibitor Everolimus synergizes with the PI3K inhibitor GDC0941 to enhance anti-tumor efficacy in uveal melanoma | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal and Handling of BAY-1436032: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal and handling of BAY-1436032, a pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Adherence to these procedures is critical to ensure personnel safety and environmental compliance in research and drug development settings.
Pre-Disposal and Handling Protocols
Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage and Stability:
For optimal stability, this compound should be stored as a solid at -20°C for up to two years or at -80°C for long-term storage of up to two years.[1] Stock solutions should also be stored at -80°C and are stable for up to two years, while storage at -20°C is suitable for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1]
Solution Preparation:
For in vitro studies, a 1 mM stock solution of this compound can be prepared in DMSO.[2] For in vivo administration, a 30 mg/ml solution can be prepared in 2-(hydroxypropyl)-β-cyclodextrin (HP-ß-CD).[2] This involves adding 600 mg of this compound to 20 ml of 30% HP-ß-CD, making the solution alkaline with 10 M NaOH, followed by sonication until fully dissolved, and finally readjusting the pH to 7.4 with 2 M HCl.[2] Fresh solutions for in vivo experiments should be prepared weekly.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 1803274-65-8[3][4] |
| Molecular Formula | C₂₆H₃₀F₃N₃O₃[3][5] |
| Molecular Weight | 489.5 g/mol [3] |
| Solubility | DMSO: 3 mg/ml, Ethanol: 3 mg/ml, DMF: 1 mg/ml[3] |
| Appearance | A solid[3] |
Proper Disposal Procedures
Waste disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The following is a general guideline based on the Safety Data Sheet (SDS).
Disposal of Unused Material and Residues:
Unused this compound and any residues should be treated as chemical waste. It is recommended to dissolve or mix the material with a combustible solvent and dispose of it by burning in a chemical incinerator equipped with an afterburner and scrubber. This procedure should only be carried out by a licensed professional waste disposal service.
Contaminated Packaging:
All packaging materials that have come into contact with this compound should be disposed of as unused product. Do not reuse empty containers.
General Recommendations:
-
Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and review local and national guidelines before disposing of any chemical waste.
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain or into any sewer system.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling and disposing of this compound.
Experimental Workflow and Signaling Pathway
This compound Mechanism of Action:
This compound is a potent and selective inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1).[6] In cancer cells with IDH1 mutations, the enzyme gains a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (R-2HG).[7] R-2HG accumulation leads to epigenetic alterations and impaired cellular differentiation, contributing to tumor growth.[6][7] this compound specifically blocks the activity of mutant IDH1, thereby preventing the production of R-2HG and promoting cellular differentiation.[6]
Caption: Mechanism of action of this compound in IDH1 mutant cancer cells.
Experimental Protocol: In Vivo Solution Preparation
A detailed methodology for preparing this compound for in vivo experiments is as follows:
-
Prepare a 30% (w/v) solution of 2-(hydroxypropyl)-β-cyclodextrin (HP-ß-CD) in sterile water.
-
Weigh the required amount of this compound solid and add it to the HP-ß-CD solution to achieve a final concentration of 30 mg/ml.
-
Adjust the pH of the suspension to be alkaline by adding 50-100 µl of 10 M NaOH.
-
Sonicate the mixture using a bioruptor with 15-second pulses on and 15 seconds off until the drug is completely dissolved.
-
Readjust the pH of the final solution to 7.4 using 2 M HCl.
-
Prepare this solution fresh on a weekly basis for administration. [2]
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. haematologica.org [haematologica.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Bay 1436032 - Wikipedia [en.wikipedia.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Facebook [cancer.gov]
- 7. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling BAY-1436032
For researchers, scientists, and drug development professionals, the paramount consideration when handling investigational compounds like BAY-1436032 is a steadfast commitment to safety. This document provides crucial safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound is an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) intended for research use only and is not for human or veterinary use.[1] All materials should be considered hazardous until comprehensive toxicological data is available.[2] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Immediate Safety and Handling
Always handle this compound within a certified chemical fume hood.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound powder and solutions.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact with the compound. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles. |
| Body Protection | A fully buttoned lab coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a chemical fume hood is the primary control. For situations outside of a fume hood (e.g., spill cleanup), a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling the compound. |
General Handling Precautions:
-
Avoid creating dust or aerosols.
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Ensure eyewash stations and safety showers are readily accessible.
Experimental Workflow and Disposal
The following diagram illustrates a typical workflow for handling this compound, from preparation to disposal, incorporating essential safety checkpoints.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, pipette tips, weighing paper) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated with an appropriate solvent (e.g., ethanol) before standard cleaning procedures. The decontamination solvent should be collected as hazardous liquid waste.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Signaling Pathway Context
While not directly related to handling safety, understanding the mechanism of action of this compound can provide context for its biological potency. It is a pan-inhibitor of mutant IDH1, which plays a critical role in certain cancers.
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this potent investigational compound, fostering a secure and productive research environment. Always consult your institution's specific Safety Data Sheet (SDS) for this compound for the most detailed and comprehensive safety information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
